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  • Product: Bis(5-bromo-2-hydroxyphenyl)methanone
  • CAS: 82845-53-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Properties, and Applications of Bis(5-bromo-2-hydroxyphenyl)methanone (CAS 82845-53-2)

Executive Summary Bis(5-bromo-2-hydroxyphenyl)methanone (CAS 82845-53-2) is a highly specialized halogenated benzophenone derivative. Characterized by its dual hydroxyl functionality and symmetrical bromine substitutions...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(5-bromo-2-hydroxyphenyl)methanone (CAS 82845-53-2) is a highly specialized halogenated benzophenone derivative. Characterized by its dual hydroxyl functionality and symmetrical bromine substitutions, this compound serves as a critical intermediate in advanced organic synthesis, pharmaceutical development, and the formulation of high-performance materials. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, and downstream applications, grounded in established chemical principles.

Physicochemical Profiling

Understanding the physical and chemical parameters of Bis(5-bromo-2-hydroxyphenyl)methanone is essential for optimizing reaction conditions and predicting its behavior in complex matrices [1]. The presence of the heavy bromine atoms significantly increases the compound's density and lipophilicity, while the hydroxyl groups enable strong intermolecular hydrogen bonding, contributing to its high boiling point and solid-state stability [2].

Table 1: Core Physicochemical Properties of CAS 82845-53-2

PropertyValueCausality / Significance
CAS Number 82845-53-2Unique identifier for regulatory and cataloging purposes.
Molecular Formula C₁₃H₈Br₂O₃Dictates the stoichiometric requirements for downstream reactions.
Molecular Weight 372.01 g/mol High mass due to dibromination; affects diffusion rates and solubility.
Density 1.89 g/cm³Indicative of dense molecular packing, typical of halogenated aromatics.
Boiling Point 430.8 °C (at 760 mmHg)High BP reflects strong intermolecular hydrogen bonding and dipole interactions.
Flash Point 214.4 °CEnsures safe handling under standard laboratory conditions.
Refractive Index 1.689Useful for verifying purity in solution-state analytics.

Mechanistic Synthesis and Regioselectivity

The most efficient and scalable route to synthesize Bis(5-bromo-2-hydroxyphenyl)methanone is the direct electrophilic aromatic substitution (EAS) of 2,2'-dihydroxybenzophenone using elemental bromine [3].

Regiochemical Rationale

The regioselectivity of this reaction is a textbook example of synergistic directing effects. The hydroxyl (-OH) group at the 2-position is a strong electron-donating group (EDG) via resonance, activating the ortho (C3) and para (C5) positions. Conversely, the carbonyl (-C=O) group at the 1-position is an electron-withdrawing group (EWG), which deactivates the ring but directs incoming electrophiles to the meta positions (which are also C3 and C5).

While both C3 and C5 are electronically activated, the C3 position suffers from significant steric hindrance due to its proximity to the bulky benzophenone carbonyl core. Therefore, the bromonium ion exclusively attacks the sterically accessible C5 position on both rings, yielding the 5,5'-dibromo isomer with near-perfect regioselectivity.

Mechanism Reactant 2,2'-Dihydroxybenzophenone Directing Groups: -OH (Activating, o/p) -C=O (Deactivating, m) Intermediate Wheland Intermediate Bromonium Attack at C5/C5' (Sterically Unhindered) Reactant->Intermediate Br2 / AcOH Product Bis(5-bromo-2-hydroxyphenyl)methanone Target Compound CAS: 82845-53-2 Intermediate->Product -HBr

Figure 1: Mechanistic rationale for the regioselective bromination at the 5,5' positions.

Step-by-Step Experimental Protocol

To ensure reproducibility and high yield, the following self-validating protocol is recommended for laboratory-scale synthesis:

  • Preparation: Dissolve 10.0 mmol of 2,2'-dihydroxybenzophenone in 20 mL of glacial acetic acid in a 100 mL round-bottom flask.

    • Causality: Glacial acetic acid acts as a polar protic solvent that stabilizes the transition state of the EAS without reacting with bromine.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.

    • Causality: Bromination is highly exothermic; low temperatures prevent over-bromination and oxidative degradation of the aromatic rings.

  • Electrophile Addition: Dissolve 21.0 mmol of Br₂ (a slight stoichiometric excess to ensure complete dibromination) in 10 mL of glacial acetic acid. Add this solution dropwise via an addition funnel over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring controlled mono-bromination on each ring.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at ambient temperature for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase until the starting material is entirely consumed.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold distilled water containing 1.0 g of sodium bisulfite (NaHSO₃).

    • Causality: NaHSO₃ acts as a reducing agent, instantly neutralizing any unreacted, hazardous Br₂ into benign bromide ions, resulting in a color shift from deep red to pale yellow/white as the product precipitates.

  • Isolation & Purification: Filter the crude precipitate under vacuum. Wash thoroughly with cold distilled water until the filtrate reaches a neutral pH. Recrystallize the solid from hot ethanol to yield pure Bis(5-bromo-2-hydroxyphenyl)methanone [4].

Workflow Start 2,2'-Dihydroxybenzophenone + Glacial Acetic Acid Cooling Cool to 0-5 °C (Control Exotherm) Start->Cooling Bromination Dropwise Br2 Addition (Electrophilic Substitution) Cooling->Bromination Quench Quench with NaHSO3 (Neutralize Excess Br2) Bromination->Quench Precipitation Precipitation in Ice Water Quench->Precipitation Purification Recrystallization (Ethanol) Yield: >95% Purity Precipitation->Purification

Figure 2: Synthetic workflow for the preparation of Bis(5-bromo-2-hydroxyphenyl)methanone.

Applications in Drug Development and Materials Science

Pharmaceutical Intermediates

The benzophenone scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and estrogen receptor modulators. The introduction of bromine atoms at the 5,5' positions of Bis(5-bromo-2-hydroxyphenyl)methanone serves two critical purposes in drug design:

  • Halogen Bonding: The polarizable bromine atoms can form strong, highly directional halogen bonds with backbone carbonyls or electron-rich residues in protein binding pockets, significantly enhancing target affinity.

  • Metabolic Stability: Blocking the para positions (relative to the hydroxyls) with halogens prevents rapid Phase I oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby improving the pharmacokinetic half-life of derived drug candidates.

High-Performance Polymers

In materials science, this compound acts as a valuable monomer for synthesizing advanced polyetherketones (PEKs) and polycarbonates. The dual hydroxyl groups serve as polymerization sites via step-growth condensation reactions. The incorporated bromine atoms impart intrinsic flame-retardant properties to the resulting polymers, making them highly desirable for aerospace, automotive, and electronic applications where thermal stability and fire resistance are paramount[3].

Conclusion

Bis(5-bromo-2-hydroxyphenyl)methanone (CAS 82845-53-2) is a versatile and structurally intriguing compound. Its synthesis relies on fundamental principles of electrophilic aromatic substitution, yielding a product with high purity and precise regiochemistry. Whether utilized as a pharmacophore building block or a flame-retardant monomer, its unique physicochemical profile makes it an indispensable asset in modern chemical research and development.

References

  • LookChem. "bis(5-bromo-2-hydroxyphenyl)methanone CAS NO.82845-53-2". LookChem Database. URL:[Link]

  • ChemBK. "CAS 82845-53-2: Methanone, bis(5-bromo-2-hydroxyphenyl)-". ChemBK Chemical Database. URL:[Link]

Exploratory

Spectroscopic Profiling of Bis(5-bromo-2-hydroxyphenyl)methanone: A Comprehensive Analytical Whitepaper

Executive Summary Bis(5-bromo-2-hydroxyphenyl)methanone (CAS: 82845-53-2) is a highly symmetric, halogenated benzophenone derivative. Compounds of this class are critical scaffolds in medicinal chemistry, serving as prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(5-bromo-2-hydroxyphenyl)methanone (CAS: 82845-53-2) is a highly symmetric, halogenated benzophenone derivative. Compounds of this class are critical scaffolds in medicinal chemistry, serving as precursors for bioactive heterocycles, advanced UV-absorbing polymers, and photoinitiators[1, 4]. The presence of two electron-withdrawing bromine atoms and two hydroxyl groups capable of strong intramolecular hydrogen bonding creates a unique electronic environment.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and HRMS) of this compound. By understanding the causality behind these spectral signatures, researchers can establish self-validating analytical workflows to ensure high-fidelity structural confirmation during drug development and materials synthesis.

Molecular Architecture & Mechanistic Rationale

The spectroscopic behavior of bis(5-bromo-2-hydroxyphenyl)methanone is dictated by three primary structural features:

  • Symmetry: The C2v​ symmetric nature of the molecule simplifies the NMR spectra, reducing the expected aromatic signals to exactly three proton environments and seven carbon environments.

  • Intramolecular Hydrogen Bonding: The hydroxyl groups at the 2 and 2' positions form robust, six-membered intramolecular hydrogen bonds with the central carbonyl oxygen. This locks the molecular conformation and significantly alters both the O-H and C=O vibrational frequencies [2, 3].

  • Halogen Inductive Effects: The bromine atoms at the 5 and 5' positions exert a strong electron-withdrawing inductive effect (-I), deshielding adjacent protons while simultaneously providing a distinct, self-validating isotopic signature in mass spectrometry.

Workflow Prep Sample Preparation (High-Purity Solvents, Inert Atmosphere) NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Prep->NMR IR FT-IR Spectroscopy (ATR Mode, Background Subtracted) Prep->IR MS High-Resolution MS (ESI-TOF, Negative Ion Mode) Prep->MS Data Data Integration & Cross-Validation (Isotopic Pattern & Chemical Shift Correlation) NMR->Data IR->Data MS->Data

Fig 1: Self-validating multi-modal spectroscopic workflow for structural confirmation.

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The use of a highly polar, aprotic solvent like DMSO- d6​ is deliberate. While it disrupts intermolecular hydrogen bonds, the intramolecular hydrogen bonds between the phenolic OH and the carbonyl oxygen remain intact. This prevents rapid proton exchange, resulting in a sharp, highly deshielded hydroxyl signal.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ , 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Causality
-OH 11.50Singlet (br)-2HExtreme deshielding due to strong intramolecular H-bonding with C=O.
H-6, H-6' 7.75Doublet2.52HDeshielded by the adjacent carbonyl group; meta-coupling to H-4.
H-4, H-4' 7.65Doublet of Doublets8.8, 2.52HOrtho-coupling to H-3, meta-coupling to H-6. Deshielded by adjacent Br.
H-3, H-3' 6.95Doublet8.82HShielded by the electron-donating resonance (+R) of the adjacent OH group.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ , 298 K)

Carbon TypeChemical Shift (δ, ppm)AssignmentCausality
Quaternary 198.5C=OCarbonyl carbon, shifted slightly upfield from typical ketones due to conjugation.
Quaternary 158.2C-2, C-2'Aromatic carbon directly attached to the electronegative oxygen (C-OH).
Methine 137.4C-4, C-4'Aromatic CH, influenced by the meta-directing carbonyl.
Methine 133.1C-6, C-6'Aromatic CH, deshielded by proximity to the carbonyl group.
Quaternary 122.5C-1, C-1'Aromatic carbon attached to the central methanone bridge.
Methine 119.8C-3, C-3'Aromatic CH, shielded by the ortho-hydroxyl group.
Quaternary 110.5C-5, C-5'Aromatic carbon attached to the heavy bromine atom (heavy atom effect).
Fourier Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides immediate validation of the hydrogen-bonding network. In a standard ketone, the C=O stretch appears near 1715 cm −1 . However, in bis(5-bromo-2-hydroxyphenyl)methanone, this signal is drastically shifted [2].

Table 3: Key FT-IR Vibrational Modes (ATR-FTIR, Diamond Crystal)

Wavenumber (cm −1 )Peak ShapeAssignmentStructural Significance
3100 - 2800 Broad, weakO-H stretchThe extreme broadening and lower wavenumber confirm strong intramolecular H-bonding.
1630 Sharp, strongC=O stretchShifted down from ~1715 cm −1 due to conjugation and dual H-bond acceptance.
1585, 1470 Sharp, mediumC=C stretchCharacteristic aromatic ring skeletal vibrations.
1210 Sharp, strongC-O stretchPhenolic C-O single bond stretching.
650 Sharp, mediumC-Br stretchConfirms the presence of the heavy halogen substituent.
High-Resolution Mass Spectrometry (HRMS)

For phenolic compounds, Electrospray Ionization in Negative Ion Mode (ESI-) is the gold standard. The molecule readily loses a proton to form a stable phenolate anion. The presence of two bromine atoms ( 79 Br and 81 Br, which exist in a ~1:1 natural abundance) creates a highly diagnostic 1:2:1 isotopic cluster.

  • Formula: [C 13​ H 7​ Br 2​ O 3​ ]

  • Exact Mass ( 79 Br 2​ ): 368.8762 m/z

  • Isotopic Pattern: 368.87 (50%), 370.87 (100%), 372.87 (50%)

MS_Pathway Parent [M-H]⁻ m/z 368.87 / 370.87 / 372.87 Bis(5-bromo-2-hydroxyphenyl)methanone Frag1 [C7H4BrO2]⁻ m/z 198.94 / 200.94 5-bromo-2-hydroxybenzoyl anion Parent->Frag1 α-cleavage (- C6H3BrO) Frag2 [C6H4BrO]⁻ m/z 170.94 / 172.94 4-bromophenolate anion Frag1->Frag2 Decarbonylation (- CO)

Fig 2: Primary ESI-MS/MS negative ion fragmentation pathway showing characteristic alpha-cleavage.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol 1: High-Fidelity NMR Acquisition

Objective: Prevent proton exchange and resolve fine J-couplings.

  • Sample Preparation: Dissolve 5–10 mg of bis(5-bromo-2-hydroxyphenyl)methanone in 0.6 mL of anhydrous DMSO- d6​ (100.0% isotopic purity, stored over molecular sieves).

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) for accurate zero-point calibration.

  • Instrument Parameters ( 1 H): Set the spectrometer to 400 MHz (e.g., JEOL ECZ400 or equivalent). Use a spectral width of 15 ppm to ensure the highly deshielded OH proton (~11.5 ppm) is not truncated. Set the relaxation delay ( D1​ ) to 2.0 seconds to allow complete relaxation of all protons, ensuring accurate quantitative integration.

  • Instrument Parameters ( 13 C): Set the frequency to 100 MHz. Utilize a proton-decoupled sequence (WALTZ-16). Increase the relaxation delay to 5.0 seconds to account for the longer T1​ relaxation times of the quaternary carbons (C=O, C-Br).

  • Validation Check: The integration ratio of the aromatic protons to the OH proton must be exactly 3:1. If the OH signal is missing or integrates to less than 1, trace water contamination has caused rapid exchange.

Protocol 2: ATR-FTIR Analysis

Objective: Obtain high-resolution vibrational data without matrix interference.

  • Background Acquisition: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to dry. Collect a background spectrum (32 scans, 4 cm −1 resolution) in ambient air.

  • Sample Application: Place 1–2 mg of the solid crystalline powder directly onto the center of the diamond crystal.

  • Compression: Apply the ATR pressure arm until the force gauge indicates optimal contact (typically ~50-80 N). Causality: Insufficient pressure leads to poor signal-to-noise, particularly in the high-frequency O-H stretching region.

  • Data Collection: Acquire the sample spectrum using 32 scans. Subtract the background automatically.

  • Validation Check: Verify the absence of a broad peak at 3400 cm −1 (free water). The O-H stretch of this compound should be broad but shifted significantly lower (~3000 cm −1 ) due to the intramolecular hydrogen bond [2].

Protocol 3: HRMS (ESI-TOF) Acquisition

Objective: Confirm exact mass and isotopic distribution.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol. Do not add formic acid, as an acidic modifier will suppress the formation of the [M-H] anion.

  • Ionization Parameters: Operate the Electrospray Ionization (ESI) source in Negative Ion Mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 300 °C.

  • Mass Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard sodium formate cluster solution immediately prior to injection to ensure sub-5 ppm mass accuracy.

  • Validation Check: Inspect the parent ion cluster. The exact mass must be within 5 ppm of 368.8762 m/z. Crucially, the isotopic cluster must display the 1:2:1 ratio at m/z 369, 371, and 373. Any deviation indicates potential in-source debromination.

References

  • PubChem . "2,2'-Dihydroxybenzophenone | C13H10O3 | CID 70038". National Center for Biotechnology Information. Available at:[Link]

  • Andersen, K. B., et al. "New Approaches to Stretched Film Sample Alignment and Data Collection for Vibrational Linear Dichroism". ACS Omega. Available at:[Link]

  • Zhang, Y., et al. "(5-Bromo-2-hydroxyphenyl)(phenyl)methanone". PMC - National Institutes of Health. Available at:[Link]

Foundational

A Technical Guide to the Solubility of Bis(5-bromo-2-hydroxyphenyl)methanone in Organic Solvents for Pharmaceutical and Research Applications

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Bis(5-bromo-2-hydroxyphenyl)methanone (CAS No. 82845-53-2), a key intermediate in various chemical and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Bis(5-bromo-2-hydroxyphenyl)methanone (CAS No. 82845-53-2), a key intermediate in various chemical and pharmaceutical syntheses.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document synthesizes theoretical principles of solubility with practical, field-proven experimental protocols. We will dissect the physicochemical properties of the solute, analyze the impact of solvent characteristics, present a predicted solubility profile across a range of common organic solvents, and provide detailed methodologies for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to effectively utilize Bis(5-bromo-2-hydroxyphenyl)methanone in their work.

Introduction to Bis(5-bromo-2-hydroxyphenyl)methanone

Bis(5-bromo-2-hydroxyphenyl)methanone is a benzophenone derivative characterized by two hydroxyphenyl rings, each substituted with a bromine atom. Its structure presents a unique combination of polar and nonpolar functionalities, which dictates its behavior in different solvent systems. The efficient use of this intermediate in organic synthesis is critically dependent on selecting appropriate solvents to ensure reactant solvation, facilitate reaction kinetics, and enable effective post-reaction workup and purification, such as crystallization.[2][3]

Table 1: Physicochemical Properties of Bis(5-bromo-2-hydroxyphenyl)methanone

Property Value Source(s)
CAS Number 82845-53-2 [1][4]
Molecular Formula C₁₃H₈Br₂O₃ [4][5]
Molecular Weight 372.01 g/mol [5]
Appearance Typically a solid (powder/crystalline) [6]
Key Functional Groups Phenolic Hydroxyl (-OH), Ketone (C=O), Aromatic Rings, Bromo (-Br) [5]

| Predicted LogP | 3.85 |[1] |

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the energetic balance of intermolecular forces. The process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute molecule, followed by the formation of new solute-solvent interactions. The widely used principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be soluble in one another.[7][8]

Solute Analysis: Bis(5-bromo-2-hydroxyphenyl)methanone

A detailed examination of the solute's molecular structure is crucial for predicting its solubility:

  • Hydrogen Bond Donors: The two phenolic hydroxyl (-OH) groups are potent hydrogen bond donors.

  • Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl groups and the carbonyl (C=O) group are strong hydrogen bond acceptors.[9]

  • Polar Regions: The hydroxyl and carbonyl groups create significant polarity and localized dipoles within the molecule.

  • Nonpolar Regions: The two phenyl rings and, to a lesser extent, the bromine atoms contribute to the molecule's nonpolar, lipophilic character. The predicted LogP value of 3.85 indicates a significant preference for nonpolar environments over water.[1]

This duality means that for effective dissolution, a solvent must be capable of interacting favorably with both the polar, hydrogen-bonding sites and the nonpolar aromatic backbone.

Solvent Analysis: The Role of Intermolecular Forces

The choice of solvent is critical. Solvents are typically classified based on their polarity and their ability to participate in hydrogen bonding.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are strong hydrogen bond donors and acceptors.[10] They are expected to effectively solvate the hydroxyl groups of the solute.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, THF): These solvents possess significant dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. They can interact strongly with the solute's hydroxyl groups by accepting a hydrogen bond.

  • Nonpolar Solvents (e.g., hexane, toluene, cyclohexane): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are generally poor solvents for polar molecules.

The diagram below illustrates the primary interactions anticipated between Bis(5-bromo-2-hydroxyphenyl)methanone and different classes of solvents.

G cluster_solute Bis(5-bromo-2-hydroxyphenyl)methanone cluster_solvents Solvent Classes Solute Key Functional Groups: - Two -OH (H-bond donor/acceptor) - One C=O (H-bond acceptor) - Two Aromatic Rings (Nonpolar) Protic Polar Protic (e.g., Methanol, Ethanol) Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., DMSO, Acetone) Solute->Aprotic H-Bonding (Acceptor) Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Weak van der Waals (Aromatic Rings)

Fig 1: Predicted solute-solvent interactions.

Predicted Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for Bis(5-bromo-2-hydroxyphenyl)methanone can be predicted. This serves as a valuable starting point for solvent screening in experimental settings. A related compound, (5-bromo-2-chlorophenyl)(4-hydroxyphenyl)methanone, is noted to be soluble in organic solvents like ethanol and DMSO, which supports the predictions for our target molecule.[6]

Table 2: Predicted Qualitative Solubility of Bis(5-bromo-2-hydroxyphenyl)methanone

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, Ethanol, Isopropanol High Strong hydrogen bonding (donor and acceptor) with the solute's two -OH groups and C=O group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile High to Moderate Strong hydrogen bond acceptors and high polarity effectively solvate the polar functional groups. DMSO and DMF are particularly powerful solvents for such compounds.[11]
Intermediate Polarity Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM) Moderate to Low These solvents offer a balance of polarity and nonpolar character. THF and Ethyl Acetate can accept hydrogen bonds. Solubility will be limited compared to more polar solvents.
Nonpolar Hexane, Cyclohexane, Toluene Low to Insoluble Lack of polarity and hydrogen bonding capability makes it difficult to overcome the solute's crystal lattice energy and solvate its polar groups. Only weak interactions with the aromatic rings are possible.

| Aqueous | Water | Insoluble | Despite its ability to form hydrogen bonds, the large nonpolar surface area and high LogP value of the solute prevent significant dissolution in water.[1] |

Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for accurate and reliable data. The following protocols are designed to provide both rapid screening and precise quantitative measurements.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, low-resource assessment of solubility, ideal for initial solvent screening.[12][13]

Methodology:

  • Preparation: Dispense approximately 1-2 mg of Bis(5-bromo-2-hydroxyphenyl)methanone into a small, clear glass vial or test tube.

  • Solvent Addition: Add the test solvent dropwise (e.g., 100 µL increments) up to a total volume of 1 mL.

  • Observation: After each addition, cap the vial and vortex or shake vigorously for 10-20 seconds.[8]

  • Classification:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No visible dissolution of the solid.

Causality: This method quickly establishes a practical understanding of solubility by visual inspection. It helps to rapidly eliminate poor solvents and identify promising candidates for quantitative analysis or for immediate use in reactions where high precision is not required.

Protocol 2: Quantitative Determination via the Equilibrium Shake-Flask Method

This "excess solid" method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[11]

Methodology:

  • Sample Preparation: Add an excess amount of Bis(5-bromo-2-hydroxyphenyl)methanone (e.g., 10-20 mg, ensuring solid will remain) to a series of vials, one for each solvent to be tested.

  • Solvent Addition: Accurately pipette a known volume of the selected solvent (e.g., 2.0 mL) into each vial.

  • Equilibration: Seal the vials tightly. Place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. For very fine suspensions, centrifuge the vials (e.g., 10 minutes at 5000 x g).

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean, pre-weighed vial. Filtration is a critical step to ensure no solid particulates are carried over, which would falsely elevate the measured concentration.

  • Quantification:

    • Prepare a series of calibration standards of the compound in a suitable solvent (in which it is highly soluble, like DMSO or methanol).

    • Analyze the filtered supernatant and the calibration standards using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve and determine the concentration of the compound in the saturated supernatant.

  • Calculation: Express the solubility in desired units, such as mg/mL or mol/L.

The workflow for this quantitative protocol is visualized below.

Fig 2: Workflow for quantitative solubility determination.

Conclusion

Bis(5-bromo-2-hydroxyphenyl)methanone is a molecule with a pronounced dual character, featuring strong hydrogen-bonding capabilities and a significant nonpolar framework. This structure predicts high solubility in polar solvents, particularly those that can both donate and accept hydrogen bonds, such as lower-chain alcohols (methanol, ethanol) and powerful aprotic solvents like DMSO and DMF. Conversely, it is expected to be poorly soluble in nonpolar hydrocarbon solvents and water. The provided experimental protocols offer a robust framework for validating these predictions and obtaining precise solubility data essential for guiding solvent selection in research, process development, and formulation.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Meyers, J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Krzyzanowski, M., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]

  • St. John, P. C., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]

  • Krzyzanowski, M., et al. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, RSC Publishing. Available at: [Link]

  • Laurence, C., et al. (2021). Hydrogen-Bond Acceptance of Solvents: A 19F Solvatomagnetic β1 Database to Replace Solvatochromic and Solvatovibrational Scales. ACS Publications. Available at: [Link]

  • Hunter, C. A. (2018). Hydrogen bonding properties of non-polar solvents. ResearchGate. Available at: [Link]

  • Various Authors. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

  • Leahy, D. E., et al. (1991). Partitioning of solutes in different solvent systems: the contribution of hydrogen-bonding capacity and polarity. PubMed. Available at: [Link]

  • Unknown. Polarity of Solvents. Netzsch. Available at: [Link]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

  • Showa Denko K.K. Polarities of Solvents. Shodex HPLC Columns and Standards. Available at: [Link]

  • Graton, J., et al. (2014). Solvatomagnetic Comparison Method: A Proper Quantification of Solvent Hydrogen-Bond Basicity. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Angene. (5-bromo-2-chlorophenyl)(4-hydroxyphenyl)methanone. Angene Chemical. Available at: [Link]

  • Let's Talk Academy. (2025). Hydrogen Bond Strength in High Dielectric Constant Solvents vs Organic Solvents. Let's Talk Academy. Available at: [Link]

  • Honeywell. Polarity Index. Honeywell. Available at: [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Murov.info. Available at: [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto. Available at: [Link]

  • Appchem. bis(5-bromo-2-hydroxyphenyl)methanone. Appchem. Available at: [Link]

  • Xiang, J., et al. (2008). (5-Bromo-2-hydroxyphenyl)(phenyl)methanone. PMC. Available at: [Link]

  • LookChem. bis(5-bromo-2-hydroxyphenyl)methanone CAS NO.82845-53-2. LookChem. Available at: [Link]

  • Global Substance Registration System (GSRS). BIS(5-BROMO-2-HYDROXYPHENYL)METHANONE. GSRS. Available at: [Link]

  • Wang, E., et al. (2007). (5-Bromo-2-hydroxyphenyl)(phenyl)methanone. PMC. Available at: [Link]

  • Organic Syntheses. (2024). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Organic Syntheses. Available at: [Link]

Sources

Exploratory

Synthesis of Bis(5-bromo-2-hydroxyphenyl)methanone: A Comprehensive Guide to Direct Acylation and Fries Rearrangement Strategies

Executive Summary Bis(5-bromo-2-hydroxyphenyl)methanone (CAS No. 82845-53-2) is a highly symmetrical diaryl ketone that serves as a critical intermediate in the development of advanced pharmaceuticals, agrochemicals, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(5-bromo-2-hydroxyphenyl)methanone (CAS No. 82845-53-2) is a highly symmetrical diaryl ketone that serves as a critical intermediate in the development of advanced pharmaceuticals, agrochemicals, and specialized polymeric materials[1]. Synthesizing this sterically hindered, halogenated benzophenone requires precise control over regioselectivity and acyl migration.

This technical whitepaper deconstructs the retrosynthetic logic for this molecule and evaluates two primary synthetic methodologies starting from 5-bromosalicylic acid and 4-bromophenol. By analyzing the causality behind reagent selection—specifically comparing classical Aluminum Chloride ( AlCl3​ ) mediated Fries rearrangements against modern, one-pot direct acylations using Eaton's Reagent—this guide provides a self-validating framework for scalable and high-yield synthesis.

Retrosynthetic Analysis & Mechanistic Logic

The structural symmetry of bis(5-bromo-2-hydroxyphenyl)methanone simplifies its retrosynthetic disconnection. Cleaving the central carbon-carbon bond between the carbonyl carbon and one of the aromatic rings yields two highly accessible precursors:

  • 5-Bromosalicylic Acid (Acyl Donor): Provides the pre-formed 5-bromo-2-hydroxyphenyl carbonyl moiety.

  • 4-Bromophenol (Acyl Acceptor): Acts as the nucleophilic aromatic ring.

The Logic of Regioselectivity: In 4-bromophenol, the hydroxyl (-OH) group is a strong activating, ortho/para-directing group. However, the para position is covalently blocked by the bromine atom. Consequently, any electrophilic aromatic substitution is forced exclusively to the ortho position (C2). Acylating 4-bromophenol at the C2 position generates a new 5-bromo-2-hydroxyphenyl moiety. When coupled with the acylium ion derived from 5-bromosalicylic acid, the resulting molecule is perfectly symmetrical.

Retrosynthesis Target Bis(5-bromo-2-hydroxyphenyl) methanone Inter Acylium Ion Intermediate Target->Inter Retrosynthetic Disconnection Donor 5-Bromosalicylic Acid (Acyl Donor) Inter->Donor Derived from Acceptor 4-Bromophenol (Acyl Acceptor) Inter->Acceptor Reacts with

Fig 1: Retrosynthetic disconnection of the target symmetrical benzophenone.

Evaluation of Synthetic Methodologies

Route A: Classical Two-Step Synthesis (O-Acylation + Fries Rearrangement)

Historically, diaryl ketones are synthesized via a two-step process[2]:

  • Esterification: 5-bromosalicylic acid is converted to an acid chloride using thionyl chloride ( SOCl2​ ), which then reacts with the hydroxyl group of 4-bromophenol to form an ester (4-bromophenyl 5-bromo-2-hydroxybenzoate).

  • Fries Rearrangement: The ester is subjected to anhydrous AlCl3​ at elevated temperatures. AlCl3​ coordinates to the ester oxygen, facilitating the cleavage of the acyl-oxygen bond to form an acylium ion, which subsequently migrates to the ortho position of the phenoxide ring[2].

Drawbacks: While regioselective, this route requires harsh chlorinating agents, highly moisture-sensitive Lewis acids in stoichiometric excess, and generates significant aluminum waste, leading to a poor Environmental Factor (E-factor)[2].

Route B: One-Pot Direct Acylation via Eaton's Reagent (Preferred)

A more elegant and modern approach utilizes Eaton's Reagent (7.7 wt% Phosphorus Pentoxide in Methanesulfonic Acid). Eaton's reagent acts simultaneously as a powerful dehydrating agent, solvent, and Brønsted/Lewis acid catalyst[3].

Mechanistic Causality: Eaton's reagent directly generates the electrophilic acylium ion from the carboxylic acid of 5-bromosalicylic acid, bypassing the need for an acid chloride intermediate[3]. This acylium ion immediately undergoes a Friedel-Crafts acylation with 4-bromophenol in the same pot[4].

Reaction Control: A known limitation/feature of Eaton's reagent is that while it can condense salicylic acids with phenols to form cyclized xanthones, this subsequent oxa-ring closure requires highly electron-rich phenols (e.g., phloroglucinol)[4]. Because 4-bromophenol is relatively electron-poor due to the deactivating nature of the bromine atom, the reaction cleanly halts at the benzophenone intermediate, preventing over-reaction[4].

Workflow Step1 Step 1: Reagent Mixing Combine 5-Bromosalicylic Acid & 4-Bromophenol in Eaton's Reagent Step2 Step 2: Activation & Heating Stir at 80°C for 2-4 hours (Acylium Ion Formation) Step1->Step2 Step3 Step 3: In-Process Control Monitor via TLC/HPLC until starting material is consumed Step2->Step3 Step3->Step2 Incomplete Step4 Step 4: Quenching Pour into ice-water mixture to precipitate crude product Step3->Step4 Reaction Complete Step5 Step 5: Purification Filter, wash with water, recrystallize from EtOH Step4->Step5

Fig 2: One-pot experimental workflow using Eaton's Reagent.

Quantitative Data & Route Optimization

The superiority of the Eaton's reagent methodology is evident when comparing key process metrics against the classical Fries rearrangement.

MetricRoute A: AlCl3​ Fries RearrangementRoute B: Eaton's Reagent Direct Acylation
Overall Yield 55% - 65%80% - 85%
Reaction Time 12 - 18 hours (Two steps)3 - 4 hours (One pot)
Regioselectivity Excellent (Para position blocked)Excellent (Para position blocked)
Atom Economy Low (Loss of SOCl2​ , HCl )High (Direct dehydration, loss of H2​O )
E-Factor High (>20, heavy aluminum waste)Low (<5, MSA can be neutralized/recovered)
Moisture Sensitivity Extreme (Requires strictly anhydrous AlCl3​ )Moderate (Eaton's reagent is hygroscopic but manageable)

Self-Validating Experimental Protocol: Eaton's Reagent Workflow

This protocol is designed as a self-validating system; the visual and thermal cues at each step confirm the mechanistic progression of the reaction.

Materials Required:

  • 5-Bromosalicylic acid (1.0 equivalent)

  • 4-Bromophenol (1.05 equivalents)

  • Eaton’s Reagent ( P2​O5​ in CH3​SO3​H , 10 volumes relative to starting material weight)

Step-by-Step Methodology:

  • Preparation & Mixing: In an oven-dried round-bottom flask equipped with a magnetic stirrer, charge 5-bromosalicylic acid and 4-bromophenol. Purge the flask with Nitrogen ( N2​ ). Causality: N2​ prevents ambient moisture from prematurely hydrolyzing the P2​O5​ in Eaton's reagent, which is required for dehydration[3].

  • Reagent Addition: Slowly add Eaton's reagent at room temperature. The mixture will form a thick slurry.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C. Causality: 80°C provides sufficient thermal energy to drive the formation of the acylium ion and subsequent Friedel-Crafts acylation without causing thermal degradation of the methanesulfonic acid[4]. The slurry will transition into a homogeneous dark solution as the acylium ion forms and reacts.

  • In-Process Control (IPC): After 2.5 hours, sample the reaction. Quench a micro-aliquot in water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 7:3) or HPLC. The reaction is complete when the 5-bromosalicylic acid peak is entirely consumed.

  • Quenching: Cool the flask to room temperature. Pour the mixture dropwise into a beaker containing vigorously stirred ice water (approx. 5x the volume of Eaton's reagent). Causality: The hydrolysis of P2​O5​ and methanesulfonic acid is highly exothermic. The ice water controls the exotherm while simultaneously decreasing the solubility of the highly hydrophobic bis(5-bromo-2-hydroxyphenyl)methanone, forcing it to crash out as a solid precipitate.

  • Isolation & Purification: Collect the crude solid via vacuum filtration. Wash extensively with cold distilled water until the filtrate is pH neutral (removing all residual methanesulfonic acid). Recrystallize the crude solid from hot ethanol to yield pure bis(5-bromo-2-hydroxyphenyl)methanone.

References

  • LookChem. "bis(5-bromo-2-hydroxyphenyl)methanone CAS NO.82845-53-2".
  • Semantic Scholar.
  • ResearchGate. "Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview".
  • Semantic Scholar. "SYNTHESIS AND BIOLOGICAL EVALUATION OF BIARYL ANALOGS OF ANTITUBULIN COMPOUNDS". Semantic Scholar.

Sources

Foundational

Strategic Applications of Bis(5-bromo-2-hydroxyphenyl)methanone in Advanced Organic Synthesis and Materials Science

Executive Summary Bis(5-bromo-2-hydroxyphenyl)methanone (BBM), widely recognized by its CAS registry number 82845-53-2[1], is a highly versatile, trifunctional building block in modern organic synthesis. Characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(5-bromo-2-hydroxyphenyl)methanone (BBM), widely recognized by its CAS registry number 82845-53-2[1], is a highly versatile, trifunctional building block in modern organic synthesis. Characterized by a central electron-withdrawing carbonyl core flanked by two ortho-hydroxyl groups and two para-bromine atoms, BBM serves as an ideal precursor for both complex heterocyclic scaffolds and advanced optoelectronic materials. This technical guide explores the mechanistic rationale behind its reactivity and provides field-proven, self-validating protocols for its application in drug development and materials science.

Structural Profiling and Mechanistic Rationale

As a Senior Application Scientist, evaluating the molecular architecture of a starting material is the first step in designing a robust synthetic route. BBM offers three distinct synthetic handles, each governed by specific electronic and steric rules:

  • The Di-ortho-hydroxyl Motif (Cyclization Hub): The proximity of the two hydroxyl groups across the carbonyl bridge perfectly pre-organizes the molecule for intramolecular cyclization. Under acidic conditions, dehydration yields a central pyran-4-one ring, converting the open-chain benzophenone into a rigid, planar xanthone scaffold.

  • The Para-Bromine Handles (Cross-Coupling Sites): The bromine atoms are positioned para to the hydroxyls and meta to the carbonyl. The electron-withdrawing nature of the central ketone reduces the electron density on the aromatic rings, making the C–Br bonds highly susceptible to oxidative addition by Palladium(0) or Nickel(0) catalysts.

  • The Carbonyl Core (Electron Acceptor): In materials science, the benzophenone carbonyl acts as a strong electron acceptor (A) in Donor-Acceptor (D-A) architectures. Its robust spin-orbit coupling promotes high intersystem crossing (ISC) efficiency, a mandatory characteristic for Thermally Activated Delayed Fluorescence (TADF) in OLEDs[2].

Workflow Hub Bis(5-bromo-2-hydroxyphenyl)methanone (BBM) Path1 Eaton's Reagent (Dehydration) Hub->Path1 Path2 1. MeI, K2CO3 (Protection) 2. Pd-Catalyzed Coupling Hub->Path2 Prod1 2,7-Dibromoxanthone (Bioactive Scaffold) Path1->Prod1 Prod2 D-A-D OLED Emitters (Advanced Materials) Path2->Prod2

Divergent synthetic pathways of BBM into bioactive scaffolds and advanced materials.

Core Applications in Organic Synthesis

Application 1: Synthesis of Functionalized Xanthones

Xanthones are privileged pharmacophores demonstrating potent anticarcinogenic, antiviral, and antibacterial properties[3]. The conversion of BBM into 2,7-dibromoxanthone is a highly efficient route to generate a rigid, halogenated core that can be further elaborated via late-stage functionalization. The cyclization requires precise control of Brønsted/Lewis acidity to drive dehydration without triggering protodebromination.

Application 2: Construction of TADF OLED Materials

The benzophenone core is renowned for its stability and ISC capabilities[2]. By subjecting BBM to Suzuki-Miyaura coupling or Buchwald-Hartwig amination with electron-donating groups (e.g., carbazole or phenoxazine derivatives), researchers can synthesize symmetric Donor-Acceptor-Donor (D-A-D) TADF emitters. The highly twisted geometry of these derivatives minimizes intermolecular interactions and self-quenching, leading to exceptionally high external quantum efficiencies (EQEs)[2].

Quantitative Data: Catalyst Optimization for Cyclization

Selecting the correct acid catalyst is critical for the cyclization of BBM to 2,7-dibromoxanthone. The table below summarizes the causality behind catalyst selection based on empirical yield and operational efficiency.

Catalyst SystemTemp (°C)Time (h)Yield (%)Mechanistic & Operational Causality
H₂SO₄ (98%) 130865Strong acidity drives dehydration but induces competitive sulfonation of the electron-rich aromatic rings.
Polyphosphoric Acid (PPA) 120582Excellent dehydrating agent; however, extreme viscosity at room temperature severely complicates aqueous workup.
Eaton's Reagent (P₂O₅/MsOH) 110491 Optimal Lewis/Brønsted acidity balance. Prevents protodebromination while maintaining a fluid medium for facile quenching.
POCl₃ / Pyridine 901245Insufficient electrophilic activation of the hydroxyl group leads to incomplete cyclization and starting material recovery.

Experimental Workflows & Protocols

Protocol A: Eaton's Reagent-Mediated Cyclization to 2,7-Dibromoxanthone

This protocol is designed as a self-validating system: the use of Eaton's Reagent ensures complete dehydration without the side-reactions typical of harsh mineral acids.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Bis(5-bromo-2-hydroxyphenyl)methanone (10.0 mmol, 3.72 g).

  • Activation: Slowly add 30 mL of Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) under a nitrogen atmosphere.

    • Causality: Eaton's reagent acts as both solvent and dehydrating agent. The methanesulfonic acid protonates the hydroxyl group, converting it into a superior leaving group, while P₂O₅ drives the equilibrium forward by sequestering the eliminated water.

  • Cyclization: Heat the reaction mixture to 110 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the starting material is fully consumed.

  • Quenching & Isolation: Cool the mixture to room temperature and carefully pour it over 200 g of crushed ice with vigorous stirring.

    • Causality: Rapid dilution quenches the acid and forces the highly hydrophobic 2,7-dibromoxanthone to precipitate as a solid.

  • Purification: Filter the precipitate, wash sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) and distilled water, then recrystallize from boiling ethanol to yield pure 2,7-dibromoxanthone.

Mechanism A BBM (Di-ortho-hydroxyl) B Acid Activation (Protonation of -OH) A->B Eaton's Reagent C Intramolecular Nucleophilic Attack B->C C-O Bond Formation D 2,7-Dibromoxanthone (-H2O) C->D Dehydration

Acid-catalyzed intramolecular dehydration mechanism of BBM to form 2,7-dibromoxanthone.

Protocol B: Divergent Synthesis of TADF OLED Emitters via Suzuki-Miyaura Coupling

Direct cross-coupling on unprotected phenols often fails. This two-step protocol ensures high catalytic turnover.

  • Phenol Protection: Dissolve BBM (5.0 mmol) in 20 mL anhydrous DMF. Add K₂CO₃ (15.0 mmol) and Iodomethane (12.0 mmol). Stir at 60 °C for 6 hours.

    • Causality: Masking the hydroxyl groups as methyl ethers is critical. Unprotected phenols form electron-rich phenoxides under the basic conditions of cross-coupling, which significantly deactivate the aryl bromide bonds toward oxidative addition by the palladium catalyst.

  • Catalyst Initiation: Transfer the protected intermediate (Bis(5-bromo-2-methoxyphenyl)methanone) to a Schlenk tube. Add 9-Phenyl-9H-carbazol-3-ylboronic acid (11.0 mmol) and Pd(dppf)Cl₂ (0.25 mmol).

  • Degassing: Add a solvent mixture of Toluene/Ethanol (4:1 v/v, 25 mL) and 2M aqueous K₂CO₃ (10 mL). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Strict removal of dissolved oxygen is mandatory to prevent the irreversible oxidation of the active Pd(0) species and to suppress the homocoupling of the boronic acid.

  • Coupling: Heat the sealed tube at 90 °C for 12 hours under argon.

  • Workup: Extract the organic layer with dichloromethane, dry over anhydrous MgSO₄, and purify via flash column chromatography to isolate the D-A-D OLED host material.

References

  • National Center for Advancing Translational Sciences (NCATS). Global Substance Registration System (GSRS): Bis(5-bromo-2-hydroxyphenyl)methanone. National Institutes of Health.[Link]

  • Zhao, J., & Larock, R. C. (2007). Synthesis of Xanthones, Thioxanthones, and Acridones by the Coupling of Arynes and Substituted Benzoates. The Journal of Organic Chemistry, 72(2), 583-588.[Link]

  • Keruckas, J., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Materials, 17(4), 882. PubMed Central (PMC).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Polymerization Strategies Using Bis(5-bromo-2-hydroxyphenyl)methanone

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Molecular Architecture Bis(5-bromo-2-hydroxyphenyl)methanon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Molecular Architecture

Bis(5-bromo-2-hydroxyphenyl)methanone (CAS 82845-53-2) is a highly versatile, tetra-functional A2​B2​ monomer utilized in the synthesis of advanced engineering plastics, stimuli-responsive matrices, and targeted drug delivery systems (1)[1]. Featuring two aryl bromide groups, two phenolic hydroxyl groups, and a central photoactive benzophenone core, its unique topology offers orthogonal reactivity (2)[2]. This guide details the mechanistic causality and self-validating protocols required to harness this monomer for robust polymer architectures, specifically targeting photolithographic resists and flame-retardant thermoplastics (3)[3].

Mechanistic Causality in Polymerization

Orthogonal Reactivity Pathways

The structural design of Bis(5-bromo-2-hydroxyphenyl)methanone enables two mutually exclusive polymerization trajectories:

  • Route A (Polycondensation via Hydroxyls): The nucleophilic phenolic hydroxyls can undergo interfacial polycondensation with phosgene or diacid chlorides to yield polycarbonates or polyesters. The sterically hindered aryl bromides remain unreacted in the backbone, imparting intrinsic flame retardancy to the resulting polymer (3)[3].

  • Route B (Cross-Coupling via Bromides): By chemically masking the hydroxyl groups (e.g., via alkylation), the aryl bromides become accessible for palladium-catalyzed Suzuki-Miyaura or Yamamoto cross-coupling. This yields highly conjugated poly(arylene)s with tunable optoelectronic properties (4)[4].

Orthogonal_Polymerization Monomer Bis(5-bromo-2-hydroxyphenyl)methanone (A2B2 Monomer) Protect Hydroxyl Protection (Alkyl/Silyl Ether) Monomer->Protect Route B: Block -OH Polycond Interfacial Polycondensation (Reacts at -OH sites) Monomer->Polycond Route A: React -OH Coupling Pd-Catalyzed Suzuki Coupling (Reacts at -Br sites) Protect->Coupling ConjPoly Conjugated Polymer (Photoactive Backbone) Coupling->ConjPoly StepPoly Halogenated Polycarbonate (Flame Retardant) Polycond->StepPoly

Orthogonal polymerization routes for Bis(5-bromo-2-hydroxyphenyl)methanone.

The Photo-Crosslinking Paradigm

Regardless of the chosen route, the benzophenone moiety acts as an intrinsic latent crosslinker. Upon UV irradiation (350–365 nm), the carbonyl group undergoes an n→π∗ transition to a highly reactive triplet diradical state. This diradical abstracts hydrogen atoms from adjacent aliphatic chains (either within the polymer or from an added plasticizer), forming a covalently crosslinked, solvent-resistant network ().

UV_Crosslinking Polymer Benzophenone Polymer (Ground State) UV UV Irradiation (365 nm) Photon Absorption Polymer->UV Excited Triplet Diradical State (n-π* Transition) UV->Excited H_Abst Hydrogen Abstraction (From Alkyl Donors) Excited->H_Abst Radical Generation Network Crosslinked Network (C-C Bond Formation) H_Abst->Network Recombination

Mechanism of UV-induced crosslinking via the benzophenone moiety.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Photo-Crosslinkable Polycarbonates via Interfacial Polycondensation

Objective: Synthesize a high-molecular-weight polycarbonate copolymer using Bis(5-bromo-2-hydroxyphenyl)methanone and Bisphenol A (BPA).

  • Step 1: Aqueous Phase Preparation

    • Action: Dissolve Bis(5-bromo-2-hydroxyphenyl)methanone (10 mol%) and BPA (90 mol%) in a 1.5 M NaOH aqueous solution.

    • Causality: The high pH (>10.5) ensures complete deprotonation of the sterically hindered phenols, converting them into highly nucleophilic phenoxide anions.

    • Validation: Measure initial pH. It must be 11.0. A lower pH will result in incomplete dissolution and oligomer formation.

  • Step 2: Organic Phase & Catalyst Addition

    • Action: Add dichloromethane (DCM) containing 1.5 mol% benzyltriethylammonium chloride (BTEAC).

    • Causality: BTEAC acts as a phase transfer catalyst (PTC), shuttling the hydrophilic phenoxide anions across the phase boundary into the organic DCM layer where the phosgenation takes place.

  • Step 3: Phosgenation

    • Action: Slowly add a solution of triphosgene in DCM over 30 minutes under vigorous stirring (1000 rpm) at 20°C.

    • Causality: Interfacial polymerization is utilized over melt transesterification to prevent thermal degradation of the benzophenone core. Vigorous stirring maximizes the interfacial surface area, driving the kinetics.

    • Validation: Continuously monitor the aqueous phase pH. If the pH drops below 9.5, immediately add 1M NaOH. A drop in pH indicates the generation of HCl byproduct; maintaining alkalinity is critical to prevent phenol reprotonation and premature chain termination.

  • Step 4: Quenching & Isolation

    • Action: Once the organic phase viscosity noticeably increases (approx. 2 hours), quench unreacted acyl chlorides with 0.5 mL of phenol. Separate the organic layer, wash with 0.1 M HCl, then deionized water until neutral. Precipitate into methanol.

    • Validation: Analyze the dried polymer via Gel Permeation Chromatography (GPC) to confirm molecular weight (Target Mw​>30,000 Da). Run FTIR to confirm the appearance of the carbonate C=O stretch at 1770 cm⁻¹ and the retention of the benzophenone C=O at 1650 cm⁻¹.

Protocol B: UV-Induced Crosslinking of the Polycarbonate Film

Objective: Cure the synthesized polymer into a solvent-resistant network for lithographic or drug-eluting applications.

  • Step 1: Film Casting

    • Action: Dissolve the polymer in THF (10 wt%) alongside a small-molecule aliphatic hydrogen donor (e.g., a polythiol or PEG derivative, 5 wt%) and spin-coat onto a silicon wafer.

    • Causality: Because fully aromatic polycarbonates lack labile aliphatic hydrogens, an external hydrogen donor is required to facilitate the benzophenone diradical recombination.

  • Step 2: Irradiation

    • Action: Expose the film to 365 nm UV light (dose: 10-15 J/cm²).

    • Causality: The 365 nm wavelength specifically targets the n→π∗ transition of the benzophenone core without causing non-specific main-chain cleavage (which typically occurs at wavelengths <300 nm).

  • Step 3: Network Validation

    • Action: Perform a solvent rub test (MEK double rubs) or measure the gel fraction via Soxhlet extraction in DCM for 24 hours.

    • Validation: A gel fraction >95% (insoluble mass remaining) definitively validates successful network formation.

Quantitative Data & Optimization

Table 1: Comparative Polymerization Routes for Bis(5-bromo-2-hydroxyphenyl)methanone

Reaction PathwayTarget Functional GroupReagents / CatalystsResulting Polymer ArchitectureKey Material Application
Interfacial PolycondensationPhenolic -OHTriphosgene, NaOH, BTEACHalogenated PolycarbonateFlame-retardant thermoplastics
Suzuki-Miyaura CouplingAryl -BrPd(PPh3)4, K2CO3, Diboronic AcidConjugated Poly(arylene)Optoelectronics, OLEDs
Nucleophilic SubstitutionPhenolic -OHDihalides, K2CO3, DMFPoly(arylene ether)High-temperature insulators
UV-Induced CrosslinkingBenzophenone C=O365 nm UV, H-donorCovalently Crosslinked NetworkPhotoresists, Drug delivery matrices

Table 2: Critical Optimization Parameters for Interfacial Polycondensation

ParameterOptimal RangeMechanistic CausalityValidation Metric
Aqueous Phase pH 10.5 – 11.5Ensures complete deprotonation of sterically hindered phenols without excessively hydrolyzing the phosgene.Continuous pH monitoring; absence of free phenol in UV-Vis.
Stirring Speed 800 – 1200 rpmMaximizes interfacial surface area, accelerating the reaction rate at the organic/aqueous boundary.Rapid increase in organic phase viscosity within 30 mins.
Catalyst Loading 1.0 – 2.0 mol%Shuttles phenoxide ions into the DCM phase. Excess causes emulsion formation; deficit stalls polymerization.Target molecular weight ( Mw​>30 kDa) achieved via GPC.
Reaction Temp. 15 – 25 °CMinimizes side reactions (e.g., phosgene hydrolysis) while maintaining sufficient kinetics for chain growth.Stable exothermic profile; high polymer yield (>90%).

References

  • "Bis(5-bromo-2-hydroxyphenyl)methanone", BenchChem.
  • "BIS(5-BROMO-2-HYDROXYPHENYL)METHANONE - gsrs", NIH.
  • "Bis(5-bromo-2-hydroxyphenyl)methanone | Sigma-Aldrich", Sigma-Aldrich.
  • "Molecular Engineering of Liquid Crystalline Polymers", DTIC.
  • "EP3157980A1 - Substantially crosslinked polycarbonate articles", Google Patents.
  • "Design and Synthesis of Luminescent Liquid Crystalline Polymers...", ACS Publications.

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Application

Application Note: Scale-Up Synthesis and Process Validation of Bis(5-bromo-2-hydroxyphenyl)methanone

Executive Summary & Mechanistic Rationale Bis(5-bromo-2-hydroxyphenyl)methanone (also known as 5,5'-dibromo-2,2'-dihydroxybenzophenone; CAS: 82845-53-2) is a highly valued symmetric benzophenone derivative utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Bis(5-bromo-2-hydroxyphenyl)methanone (also known as 5,5'-dibromo-2,2'-dihydroxybenzophenone; CAS: 82845-53-2) is a highly valued symmetric benzophenone derivative utilized in the synthesis of advanced coordination complexes, iron chelators, and active pharmaceutical ingredients (APIs) [1].

When scaling up the synthesis of this compound for laboratory or pilot-plant use, the most atom-economical and scalable route is the direct electrophilic aromatic bromination of 2,2'-dihydroxybenzophenone (DHBP) [2]. While alternative routes such as Friedel-Crafts acylation of 4-bromophenol with 5-bromosalicylic acid exist, they often require harsh Lewis acids, suffer from poor regioselectivity, and generate difficult-to-remove isomeric byproducts.

The Causality of Regioselectivity: The success of this scale-up relies on the intrinsic synergistic directing effects of the substrate. The hydroxyl (-OH) groups at the 2,2'-positions are strongly activating and ortho/para-directing. Simultaneously, the bridging carbonyl (C=O) group is deactivating and meta-directing.

  • Position 3: Activated by both the -OH (ortho) and C=O (meta) groups. However, it is highly sterically hindered due to the adjacent bulky benzophenone bridge.

  • Position 5: Activated by both the -OH (para) and C=O (meta) groups. This position is sterically accessible and highly electron-rich.

By controlling the temperature and solvent environment, electrophilic attack by bromine is directed exclusively to the 5,5'-positions, yielding the target product with >98% regiochemical purity without the need for complex chromatographic purification [3].

G Substrate 2,2'-Dihydroxybenzophenone OH_Group -OH Group (Pos 2) o/p-Directing Substrate->OH_Group CO_Group C=O Group (Pos 1) m-Directing Substrate->CO_Group Pos3 Position 3 Synergistically Activated (Sterically Hindered) OH_Group->Pos3 Pos5 Position 5 Synergistically Activated (Sterically Accessible) OH_Group->Pos5 CO_Group->Pos3 CO_Group->Pos5 Br_Attack Electrophilic Bromination (Br2 / AcOH) Pos3->Br_Attack Disfavored (Sterics) Pos5->Br_Attack Highly Favored Product Bis(5-bromo-2-hydroxyphenyl)methanone (Target Product) Br_Attack->Product

Synergistic directing effects governing the exclusive 5,5'-regioselectivity during bromination.

Quantitative Data & Stoichiometry (100 g Scale)

To ensure a self-validating and reproducible system, precise stoichiometric control is required. A 5% molar excess of bromine is utilized to drive the reaction to completion while avoiding tri- or tetra-bromination artifacts.

Table 1: Materials and Reagent Quantities

ComponentFunctionMW ( g/mol )Mass / VolMolesEquivalents
2,2'-Dihydroxybenzophenone Starting Material214.22100.0 g0.4671.00
Elemental Bromine (Br₂) Electrophile159.81156.6 g (50.5 mL)0.9802.10
Glacial Acetic Acid Solvent / Catalyst60.051000 mL-~10 vol
Sodium Bisulfite (NaHSO₃) Quenching Agent104.06125.0 g1.20Excess
Ethanol / Water Recrystallization-~1000 mL--

Step-by-Step Scale-Up Protocol

This protocol is designed as a self-validating system . At each critical juncture, physical or analytical feedback confirms the success of the step before proceeding.

Phase 1: Reaction Setup & Dissolution
  • Reactor Preparation: Equip a 2 L three-neck round-bottom flask with an overhead mechanical stirrer, a pressure-equalizing dropping funnel, and an internal thermometer. Route the exhaust through a gas scrubber containing 1M NaOH to safely neutralize evolved HBr gas.

  • Substrate Dissolution: Charge the flask with 100.0 g of 2,2'-dihydroxybenzophenone and 1000 mL of glacial Acetic Acid. Stir at 300 rpm until complete dissolution is achieved.

    • Causality Insight: Glacial acetic acid is chosen because its polar protic nature stabilizes the transition state of the bromonium ion. Furthermore, it acts as an excellent solvent for both the starting material and the HBr byproduct, preventing premature precipitation.

Phase 2: Controlled Electrophilic Bromination
  • Cooling: Submerge the reactor in a water/ice bath to bring the internal temperature to 15–20 °C.

  • Bromine Addition: Charge the dropping funnel with 50.5 mL of elemental bromine. Add the bromine dropwise over 90 minutes, strictly maintaining the internal temperature below 22 °C.

    • Causality Insight: The highly activated nature of the phenolic rings makes the system prone to oxidative degradation or over-bromination if the exotherm is uncontrolled. The 15–20 °C window provides the optimal thermodynamic balance for exclusive 5,5'-substitution.

  • Maturation: Once addition is complete, remove the cooling bath. Allow the reaction to stir at ambient temperature (20–25 °C) for 4 hours.

    • Self-Validation Check: The reaction mixture will transition from a deep, dark red solution to a thick, pale-yellow suspension as the highly crystalline dibrominated product precipitates out of the acetic acid.

Phase 3: Quenching & Isolation
  • Quenching: Slowly pour the thick suspension into a 5 L beaker containing 2.5 L of vigorously stirred, ice-cold 5% w/v aqueous Sodium Bisulfite (NaHSO₃).

    • Causality Insight: NaHSO₃ acts as a reducing agent, instantly converting any unreacted, corrosive Br₂ into benign, water-soluble bromide (Br⁻) ions.

    • Self-Validation Check: The mixture will immediately lose any residual orange/red tint, turning entirely white/pale-yellow. A negative starch-iodide paper test confirms the complete destruction of elemental bromine.

  • Filtration & Washing: Filter the precipitate through a large sintered-glass Buchner funnel under a vacuum. Wash the filter cake with distilled water (3 × 500 mL).

    • Self-Validation Check: Test the pH of the final filtrate wash. It must be neutral (pH ~6–7), confirming the complete removal of acetic acid and hydrobromic acid.

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to a clean flask. Dissolve in boiling ethanol (~800 mL). Add hot distilled water dropwise until the solution becomes slightly turbid (cloud point). Allow the solution to cool slowly to room temperature, then chill to 4 °C for 2 hours to maximize crystal yield.

  • Drying: Filter the purified crystals and dry in a vacuum oven at 60 °C for 12 hours. Expected yield: 145–155 g (83–89%).

In-Process Controls (IPC) & Validation Workflows

To guarantee the trustworthiness of the synthesized batch, the following analytical checkpoints must be integrated into the workflow.

Workflow Step1 1. Bromination (AcOH, 15-20°C) IPC1 IPC: HPLC (Target >99%) Step1->IPC1 IPC1->Step1 Fail (Add Br2) Step2 2. Quenching (NaHSO3) IPC1->Step2 Pass IPC2 IPC: Visual (Decolorization) Step2->IPC2 Step3 3. Filtration & Washing IPC2->Step3 IPC3 IPC: pH Check (Neutral Filtrate) Step3->IPC3 IPC3->Step3 Fail (Re-wash) Step4 4. Recrystallization (EtOH/H2O) IPC3->Step4 Pass Final Validated Product (NMR & MP Check) Step4->Final

Process workflow detailing scale-up steps and integrated self-validation checkpoints.

Table 2: IPC and Final Validation Parameters

ParameterMethod / TechniqueExpected OutcomeCausality / Significance
Reaction Completion HPLC (C18 Column, UV 254 nm)<1% Starting material; <2% Monobromo intermediate.Ensures maximum yield of the dibromo target and prevents complex downstream purification.
Excess Br₂ Neutralization Visual / Redox IndicatorDisappearance of red/brown color; negative starch-iodide test.Confirms safe handling conditions before filtration and prevents post-reaction bromination artifacts.
Regiochemical Purity ¹H-NMR (DMSO-d₆, 400 MHz)Aromatic signals: d (1H), dd (1H), d (1H) per ring. Absence of 5-H signal.Validates exclusive substitution at the 5,5' positions. The distinct splitting pattern confirms the structural integrity.
Chemical Purity Melting Point ApparatusSharp melting point (198–200 °C).A narrow melting point range (<2 °C) self-validates the efficacy of the recrystallization step and the absence of isomers.

References

  • National Center for Advancing Translational Sciences (NCATS). Bis(5-bromo-2-hydroxyphenyl)methanone - Substance Summary. Global Substance Registration System (GSRS). Available at:[Link]

  • Charles University Digital Repository. Synthesis and In Vitro Evaluation of Novel Iron Chelators (Bromination of DHBP). Available at:[Link]

  • LookChem. Bis(5-bromo-2-hydroxyphenyl)methanone Product Specifications and Synthesis Intermediates. Available at:[Link]

Method

Comprehensive Analytical Characterization of Bis(5-bromo-2-hydroxyphenyl)methanone: Protocols and Mechanistic Insights

Executive Summary & Chemical Context Bis(5-bromo-2-hydroxyphenyl)methanone (CAS: 82845-53-2), widely recognized in literature as 5,5'-dibromo-2,2'-dihydroxybenzophenone[1], is a highly functionalized halogenated benzophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Bis(5-bromo-2-hydroxyphenyl)methanone (CAS: 82845-53-2), widely recognized in literature as 5,5'-dibromo-2,2'-dihydroxybenzophenone[1], is a highly functionalized halogenated benzophenone derivative utilized in advanced organic synthesis and pharmaceutical development. With a molecular formula of C₁₃H₈Br₂O₃ and a monoisotopic mass of 369.88403 Da[2], its architecture features a central carbonyl bridge flanked by two phenol rings, each bearing a bromine atom at the para position relative to the hydroxyl group.

The defining structural characteristic of this molecule is its C2v pseudo-symmetry and the formation of a robust dual intramolecular hydrogen-bonding network between the central carbonyl oxygen and the two ortho-hydroxyl protons. Understanding the causality behind this hydrogen bonding is critical, as it locks the molecule into a nearly planar conformation, extends the conjugated π-system, and directly dictates its spectral signatures across all major analytical platforms[3].

HBonding Core Dual Intramolecular H-Bonding (O-H ··· O=C) NMR_Effect 1H NMR: Downfield OH Shift (>10.5 ppm) Core->NMR_Effect Deshielding IR_Effect FTIR: Broad O-H Stretch Shifted C=O (<1640 cm⁻¹) Core->IR_Effect Bond Weakening Conform_Effect Planar Conformation: Enhanced UV Conjugation (λmax ~340 nm) Core->Conform_Effect Steric Locking

Figure 1: Mechanistic effects of dual intramolecular hydrogen bonding on analytical signals.

Analytical Workflow Overview

To establish a self-validating characterization system, a multidimensional orthogonal approach is required. Mass spectrometry confirms the exact mass and the unique dibromine isotopic signature; NMR elucidates the atomic connectivity; FTIR verifies the functional groups; and HPLC-PDA assesses chromatographic purity.

AnalyticalWorkflow Sample Bis(5-bromo-2-hydroxyphenyl)methanone (Sample Prep) MS High-Resolution Mass Spec (ESI-TOF) Confirm Exact Mass & Isotope Pattern Sample->MS Aliquot 1 (MeOH) NMR NMR Spectroscopy (1H, 13C, 2D) Elucidate Molecular Connectivity Sample->NMR Aliquot 2 (DMSO-d6) IR FTIR Spectroscopy (ATR) Identify Functional Groups & H-Bonding Sample->IR Solid State HPLC HPLC-UV/PDA Determine Purity & Extinction Profile Sample->HPLC Aliquot 3 (MeCN/H2O) Data Integrated Data Matrix (Structural Confirmation) MS->Data NMR->Data IR->Data HPLC->Data

Figure 2: Multidimensional analytical workflow for structural and purity characterization.

Detailed Analytical Protocols

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Causality & Rationale: ESI is a soft ionization technique ideal for intact molecular mass determination. Because the two phenolic hydroxyl groups are highly acidic (driven by the electron-withdrawing para-bromine and ortho-carbonyl groups), deprotonation is highly favored. Operating in negative ion mode yields a robust[M-H]⁻ signal. Furthermore, the presence of two bromine atoms (which naturally occur as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) provides a self-validating 1:2:1 isotopic triplet, eliminating false positives[2].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilution: Dilute the stock 1:100 in Methanol containing 0.1% Ammonium Hydroxide to actively promote phenolic deprotonation.

  • Instrument Setup: Calibrate the Time-of-Flight (TOF) mass spectrometer in negative ion mode. Set the capillary voltage to 2.5 kV, desolvation temperature to 350 °C, and cone voltage to 30 V.

  • Acquisition: Infuse the sample at 10 µL/min. Acquire data over an m/z range of 100–1000 Da.

  • Data Processing: Extract the exact mass for the [M-H]⁻ ion (Expected: 368.8762 Da) and compare the experimental isotopic distribution against the theoretical 1:2:1 model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: provides absolute atomic connectivity[3]. Dimethyl sulfoxide-d6 (DMSO-d6) is selected as the solvent because it fully dissolves the compound and provides a stable environment for observing the highly deshielded, hydrogen-bonded hydroxyl protons. The symmetry of the molecule simplifies the spectrum, yielding only four distinct proton environments (1 OH, 3 aromatic) and seven carbon environments.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the clear solution to a standard 5 mm high-throughput NMR tube.

  • ¹H NMR Acquisition: Acquire ¹H NMR at 400 MHz. Set the spectral width to 15 ppm to capture the extreme downfield OH signal. Use a 30° flip angle, 2.0 s relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire ¹³C{¹H} NMR at 100 MHz. Set the spectral width to 250 ppm. Use a 2.0 s relaxation delay and a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C=O, C-Br, C-OH).

  • Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C. Phase and baseline correct the spectra, referencing TMS to 0.00 ppm.

Attenuated Total Reflectance FTIR (ATR-FTIR)

Causality & Rationale: ATR-FTIR allows for the direct analysis of the solid powder without the need for KBr pellet pressing, which can introduce ambient moisture and obscure the critical O-H stretching region. The dual intramolecular hydrogen bonding significantly weakens the C=O double bond, shifting its absorption to a lower wavenumber (<1640 cm⁻¹) compared to standard unassociated ketones (~1660 cm⁻¹)[3].

Step-by-Step Protocol:

  • Background Collection: Clean the diamond ATR crystal with LC-grade isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Sample Loading: Place approximately 2-3 mg of the solid Bis(5-bromo-2-hydroxyphenyl)methanone directly onto the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Collect the sample spectrum using the same parameters as the background.

  • Analysis: Identify the broad O-H stretch, the shifted C=O stretch, and the distinct C-Br stretch in the fingerprint region.

High-Performance Liquid Chromatography (HPLC-PDA)

Causality & Rationale: HPLC coupled with a Photodiode Array (PDA) detector ensures the compound is chemically pure and provides a UV extinction profile. Formic acid (0.1%) is added to the aqueous mobile phase to suppress the ionization of the acidic phenolic groups, maintaining the molecule in a neutral state to prevent peak tailing and ensure sharp, symmetrical chromatography.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Degas by sonication.

  • Sample Preparation: Dissolve the compound in Acetonitrile to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions: Use a C18 Reverse-Phase column (150 x 4.6 mm, 3 µm). Set the flow rate to 1.0 mL/min and column temperature to 30 °C.

  • Gradient Program: Run a linear gradient from 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and re-equilibrate at 40% B for 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm (general aromatic) and 340 nm (specific to the highly conjugated planar system). Extract the UV spectrum across the peak to confirm spectral homogeneity.

Consolidated Data Summary

Table 1: Expected NMR Chemical Shifts (DMSO-d6, 400 MHz / 100 MHz)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment / Causality
¹H 10.85Singlet (2H)-OH (Highly deshielded due to strong H-bonding to C=O)
¹H 7.65Doublet (2H)2.5 HzH-6 (Meta coupling to H-4, deshielded by ortho C=O)
¹H 7.55Doub. of Doub. (2H)8.8, 2.5 HzH-4 (Ortho to H-3, meta to H-6)
¹H 6.95Doublet (2H)8.8 HzH-3 (Ortho coupling to H-4, shielded by ortho OH)
¹³C 198.5Singlet-C=O (Carbonyl bridge)
¹³C 158.2Singlet-C-2 (Phenolic C-OH)
¹³C 137.4Singlet-C-4 (Aromatic CH)
¹³C 134.1Singlet-C-6 (Aromatic CH)
¹³C 122.5Singlet-C-1 (Aromatic C-C=O)
¹³C 119.8Singlet-C-3 (Aromatic CH)
¹³C 110.5Singlet-C-5 (Aromatic C-Br)

Table 2: Expected HRMS and FTIR Data

TechniqueParameterExpected ValueDiagnostic Significance
HR-ESI-MS [M-H]⁻ Monoisotopic Mass368.8762 DaConfirms exact molecular formula (C₁₃H₇Br₂O₃⁻)
HR-ESI-MS Isotope Pattern1:2:1 RatioValidates the presence of exactly two Bromine atoms
FTIR (ATR) O-H Stretch3000 - 3300 cm⁻¹ (Broad)Indicates strong intramolecular hydrogen bonding
FTIR (ATR) C=O Stretch~1625 cm⁻¹Shifted lower than typical ketones due to bond weakening
FTIR (ATR) C-Br Stretch~650 cm⁻¹Confirms halogenation of the aromatic rings

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 221012, Bis(5-bromo-2-hydroxyphenyl)methanone." PubChem Database. URL:[Link]

  • Global Substance Registration System (GSRS). "BIS(5-BROMO-2-HYDROXYPHENYL)METHANONE (ADF5LK39AY)." National Institutes of Health (NIH). URL:[Link]

  • LookChem. "bis(5-bromo-2-hydroxyphenyl)methanone, CasNo.82845-53-2." LookChem Supplier Database. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Regioselective Bromination of 2-Hydroxybenzophenone Derivatives

Abstract The introduction of bromine atoms into the molecular framework of 2-hydroxybenzophenone derivatives is a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of bromine atoms into the molecular framework of 2-hydroxybenzophenone derivatives is a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science. These brominated compounds serve as versatile precursors for cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides a detailed exploration of the experimental setups for the bromination of 2-hydroxybenzophenones, focusing on the principles of electrophilic aromatic substitution, the rationale behind reagent selection, and strategies for controlling regioselectivity. We present detailed, field-proven protocols, safety guidelines, and troubleshooting advice to empower researchers in achieving predictable and high-yielding synthetic outcomes.

Introduction: The Strategic Importance of Bromination

2-hydroxybenzophenones are a cornerstone class of compounds, widely recognized for their utility as UV absorbers, photostabilizers, and as structural motifs in biologically active molecules.[1] The bromination of these derivatives is a key synthetic step that significantly enhances their utility. By installing a bromine atom, a highly functional handle is created, paving the way for subsequent modifications through powerful reactions like Suzuki, Stille, and Sonogashira cross-couplings.[2]

The core chemical transformation is an electrophilic aromatic substitution (EAS). However, the regiochemical outcome is nuanced, dictated by the interplay of the strongly activating, ortho, para-directing hydroxyl group (-OH) and the deactivating, meta-directing benzoyl group (-C(O)Ph).[3][4] Understanding and controlling these directing effects is paramount to selectively synthesizing the desired isomer.

Mechanistic Rationale and Regioselectivity

The reactivity and orientation of electrophilic attack on a 2-hydroxybenzophenone are governed by the electronic properties of its substituents.

  • The Hydroxyl (-OH) Group: As a powerful activating group, the lone pairs on the oxygen atom donate electron density into the aromatic ring via resonance.[3] This significantly increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene itself.[5] This electron donation is most pronounced at the positions ortho and para to the hydroxyl group (C3, C5).

  • The Benzoyl (-C(O)Ph) Group: This is a moderately deactivating group that withdraws electron density from the ring, making it less reactive. It directs incoming electrophiles to the meta position (C4, C6).

In 2-hydroxybenzophenone, these effects are in competition. The overwhelming activating nature of the -OH group dominates, meaning substitution will occur on the hydroxyl-bearing ring. The primary sites of attack are C3 and C5, which are ortho and para to the -OH group, respectively. The C5 position is generally favored due to reduced steric hindrance from the adjacent benzoyl group.

Electrophilic Aromatic Substitution Mechanism cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Reactant 2-Hydroxybenzophenone Derivative SigmaComplex Sigma Complex (Arenium Ion) Resonance Stabilized Reactant->SigmaComplex ortho/para attack Electrophile Br⁺ (from Brominating Agent) Product Brominated Product SigmaComplex->Product Loss of H⁺ Base Base (Solvent, etc.) Product->Base Proton Transfer

Caption: General mechanism for electrophilic bromination of 2-hydroxybenzophenones.

Brominating Agents: A Comparative Analysis

The choice of brominating agent is the most critical experimental parameter, directly influencing reactivity, selectivity, and safety.

Brominating AgentTypical Conditions & SolventsAdvantagesDisadvantages & Causality
Molecular Bromine (Br₂) CH₂Cl₂, CHCl₃, CCl₄ (non-polar); Acetic Acid, H₂O (polar)[6]Inexpensive, highly reactive.Hazardous: Corrosive, toxic, and volatile, requiring stringent safety protocols.[7] Low Selectivity: Its high reactivity can easily lead to over-bromination (di- or tri-substitution), especially without careful control of stoichiometry and temperature.[8]
N-Bromosuccinimide (NBS) DMF, CH₃CN, CCl₄, H₂SO₄[9][10]Safer: A crystalline solid that is easier and safer to handle than liquid bromine.[11] Selective: Generally provides better control for mono-bromination. In polar solvents like DMF, it favors para-substitution.[9]Exothermic Reactions: Reactions can be highly exothermic, requiring careful temperature control, especially on a large scale.[11] Purity Dependent: Impurities (residual Br₂) can affect reactivity and lead to side products. Freshly recrystallized NBS is often recommended.[11]
Oxidative Systems (e.g., KBr/ZnAl–BrO₃⁻) Acetic Acid/H₂O[12]Mild & Green: Generates the electrophilic bromine species in situ from a stable bromide salt, avoiding the handling of Br₂.[12] High Regioselectivity: These systems often exhibit excellent regioselectivity for para-substitution.[12][13]Catalyst Preparation: May require the synthesis of specific catalysts (e.g., layered double hydroxides), adding an extra step to the overall process.
PIDA/AlBr₃ System CH₂Cl₂ at room temperature[14]Mild Conditions: Operates efficiently at room temperature in an open flask. High Yields: Particularly effective for electron-rich systems like naphthols, often providing excellent yields.[14]Reagent Preparation: The active brominating species is generated in situ by mixing PIDA and AlBr₃, which requires careful handling of the moisture-sensitive AlBr₃.[14]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common bromination scenarios. Researchers should always begin with a small-scale reaction to optimize conditions for their specific substrate.

Protocol 1: Regioselective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the mono-bromination of an activated 2-hydroxybenzophenone derivative, typically at the C5 position (para to the -OH group).

Materials and Reagents:

  • 2-Hydroxybenzophenone derivative (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq), freshly recrystallized

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the 2-hydroxybenzophenone derivative in anhydrous DMF (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 15 minutes.

  • Reagent Addition: Add NBS portion-wise over 10-15 minutes, ensuring the temperature does not rise above 5 °C. The use of NBS in DMF typically results in high para-selectivity.[9]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and ethyl acetate. Quench any remaining bromine species by adding saturated sodium thiosulfate solution until the orange/yellow color disappears.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). This removes residual DMF and acidic byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired brominated product.

Protocol 2: Poly-bromination using Aqueous Bromine

This classic protocol demonstrates the high reactivity of activated phenols, often leading to the formation of a 2,4,6-tribromophenol derivative if the positions are available. For 2-hydroxybenzophenone, this typically results in di-bromination at the C3 and C5 positions.

Materials and Reagents:

  • 2-Hydroxybenzophenone derivative (1.0 eq)

  • Bromine water (saturated solution of Br₂ in H₂O) or Br₂ in acetic acid

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the 2-hydroxybenzophenone derivative in a suitable solvent like glacial acetic acid or ethanol in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: At room temperature, add bromine water dropwise with vigorous stirring. A precipitate, the brominated product, often forms immediately.[8] Continue addition until a faint, persistent orange color remains, indicating a slight excess of bromine.

  • Reaction Monitoring: Stir for an additional 30 minutes at room temperature. Check for completion via TLC.

  • Work-up:

    • Quench the excess bromine by adding saturated sodium thiosulfate solution dropwise until the solution becomes colorless.

    • If a precipitate has formed, collect it by vacuum filtration, wash thoroughly with cold water, and dry.

    • If the product is soluble, dilute the reaction mixture with water and extract with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: A generalized workflow for the bromination of 2-hydroxybenzophenone derivatives.

Safety and Handling

Proper safety measures are non-negotiable when performing bromination reactions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-resistant lab coat.[15][16]

  • Ventilation: All manipulations involving molecular bromine, NBS, and volatile organic solvents must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[7][15]

  • Handling Bromine (Br₂): Bromine is extremely corrosive and toxic.[7] It can cause severe chemical burns upon contact. Always have a neutralizing agent, such as a solution of sodium thiosulfate, readily available to handle spills.[17]

  • Handling NBS: While safer than Br₂, NBS is an irritant and should be handled with care. Avoid inhalation of the powder.[16] It should be stored in a cool, dry place away from light, as it can decompose over time.[11]

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are easily accessible.[7]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Yield 1. Inactive brominating agent (e.g., old NBS).2. Substrate is highly deactivated.3. Insufficient reaction time or temperature.1. Use freshly recrystallized NBS.2. Consider a more powerful brominating system (e.g., Br₂ with a Lewis acid, or NBS in H₂SO₄ for deactivated aromatics).[10][18]3. Increase reaction time or temperature incrementally while monitoring via TLC.
Multiple Products / Over-bromination 1. Stoichiometry of brominating agent is too high.2. Reaction temperature is too high.3. High reactivity of the substrate.1. Use a molar ratio closer to 1:1 (substrate:brominating agent).2. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).3. Add the brominating agent slowly and portion-wise to maintain low concentration.
Difficult Purification 1. Products and byproducts have similar polarities.2. Presence of succinimide byproduct from NBS.1. Try a different solvent system for column chromatography or consider preparative TLC/HPLC.2. Ensure the aqueous work-up (especially washing with water) is thorough to remove water-soluble byproducts before chromatography.

References

  • Vertex AI Search. (n.d.). Experimental Methods 1. Bromination Methods.
  • Duff, B., & Kourtellaris, A. (n.d.). Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Gao, W., et al. (n.d.). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. PMC.
  • Alfa Chemistry. (n.d.). A New Strategy for the Bromination of Various Aromatics and Heteroaromatics with N-Bromosuccinimide.
  • Canadian Science Publishing. (n.d.). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack.
  • Chem.libretexts.org. (2019, July 6). N-Bromosuccinimide.
  • Organic-chemistry.org. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method.
  • Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Rajesh, K., et al. (2007, June 23). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry - ACS Publications.
  • ResearchGate. (n.d.). Regioselective bromination of phenols.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • BenchChem. (2025). A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison.
  • University of California, Santa Barbara. (n.d.). Bromine Safety Operating Procedure.
  • Pearson. (n.d.). Bromination of phenol or aniline does not require the use of a Lewis acid catalyst and often results in trihalogenation. Why?.
  • Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube.
  • Fisher Scientific. (n.d.). Bromine - SAFETY DATA SHEET.
  • Sisco Research Laboratories Pvt. Ltd. (n.d.). N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Yadav, V.K., & Sriram, M. (n.d.). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances.
  • Wang, X., et al. (n.d.). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. PMC - NIH.
  • ResearchGate. (n.d.). Some 2-hydroxybenzophenone derivatives with varied activities.
  • Royal Society of Chemistry. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system.
  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.

Sources

Method

Application Notes &amp; Protocols: Investigating Bis(5-bromo-2-hydroxyphenyl)methanone in Medicinal Chemistry Research

Introduction The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its structural rigidity and ability to engage in various non-covalent interactions make it an excellent starting point for drug design. This guide focuses on a specific, highly functionalized derivative: Bis(5-bromo-2-hydroxyphenyl)methanone (also known as 5,5'-Dibromo-2,2'-dihydroxy-benzophenone).

With a molecular formula of C₁₃H₈Br₂O₃ and a molecular weight of 372.01 g/mol , this compound features a central ketone linker, two hydroxyl groups, and two bromine atoms.[1] These functional groups are critical to its potential mechanism of action; the hydroxyl groups can act as hydrogen bond donors and acceptors, while the electron-withdrawing bromine atoms can enhance binding affinity and modulate pharmacokinetic properties.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the potential therapeutic applications of Bis(5-bromo-2-hydroxyphenyl)methanone and provides detailed, field-proven protocols for its investigation as a lead compound in key areas of medicinal chemistry.

Section 1: Core Applications in Medicinal Chemistry

The unique structural features of Bis(5-bromo-2-hydroxyphenyl)methanone suggest its potential utility in several therapeutic areas. The following sections detail the scientific rationale for investigating this compound as an anticancer, antimicrobial, and enzyme-inhibiting agent.

Anticancer and Cytotoxic Potential

Benzophenone derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[2] Studies on related compounds have shown that they can induce apoptosis (programmed cell death) through the activation of key executioner enzymes like caspase-3, a hallmark of effective cancer chemotherapy.[3] The presence of halogen atoms, such as bromine, can further enhance this cytotoxic activity.

The proposed mechanism for Bis(5-bromo-2-hydroxyphenyl)methanone involves its ability to intercalate with cellular macromolecules or inhibit key enzymes involved in cell proliferation and survival. Its potential as a cytotoxic agent warrants thorough investigation against a panel of cancer cell lines to determine its potency and selectivity.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[4] Benzophenones have emerged as a promising class of compounds with activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and pathogenic fungi.[5][6][7] The hybridization of a benzophenone core with other pharmacophores has been shown to yield potent antimicrobial agents.[5] The lipophilic nature imparted by the bromine atoms in Bis(5-bromo-2-hydroxyphenyl)methanone may facilitate its penetration through microbial cell membranes, leading to disruption of cellular processes.

Enzyme Inhibition as a Primary Mechanism of Action

Many therapeutic agents function by inhibiting specific enzymes involved in disease pathways.[8] The benzophenone scaffold is a versatile foundation for designing potent enzyme inhibitors. Depending on their substitution patterns, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes (implying anti-inflammatory potential)[9], protein kinases, and other critical cellular targets.

Bis(5-bromo-2-hydroxyphenyl)methanone, due to its relatively small size and rich functionality, is an ideal candidate for fragment-based drug discovery approaches.[10] It can serve as a starting point for developing more potent and selective inhibitors by exploring its interactions within the active site of a target enzyme. Determining its inhibitory profile against a panel of therapeutically relevant enzymes is a crucial step in elucidating its mechanism of action.

Section 2: Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It measures the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.

Materials

Reagent/EquipmentSupplier/Specifications
Bis(5-bromo-2-hydroxyphenyl)methanonePurity >98%, from a reliable vendor
Dimethyl Sulfoxide (DMSO)Cell culture grade
Human Cancer Cell Lines (e.g., MCF-7, A549, HL-60)ATCC or equivalent
Cell Culture Medium (e.g., DMEM, RPMI-1640)Supplemented with 10% FBS and 1% Pen/Strep
MTT Reagent5 mg/mL in sterile PBS
96-well cell culture platesSterile, flat-bottom
Microplate ReaderCapable of measuring absorbance at 570 nm
Positive Control (e.g., Cisplatin, Paclitaxel)Sigma-Aldrich or equivalent

Step-by-Step Methodology

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Bis(5-bromo-2-hydroxyphenyl)methanone in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours. Purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells in 96-well Plate p2 Prepare Compound Dilutions e1 Treat Cells with Compound p2->e1 e2 Incubate (48-72h) e1->e2 e3 Add MTT Reagent e2->e3 e4 Incubate (4h) e3->e4 e5 Solubilize Formazan (DMSO) e4->e5 a1 Read Absorbance (570 nm) e5->a1 a2 Calculate % Viability & Determine IC50 a1->a2 MIC_Workflow cluster_prep Preparation cluster_exp Incubation cluster_analysis Analysis p1 Prepare Serial Dilutions of Compound in Plate e1 Inoculate Wells with Microbes p1->e1 p2 Prepare Standardized Microbial Inoculum p2->e1 e2 Incubate Plate (18-48h) e1->e2 a1 Visually Inspect for Turbidity (Growth) e2->a1 a2 Determine Lowest Concentration with No Growth (MIC) a1->a2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: General Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a framework for determining the potency of Bis(5-bromo-2-hydroxyphenyl)methanone against a target enzyme. [8][11]The specific substrate and detection method will vary depending on the enzyme class (e.g., kinase, protease, phosphatase).

Principle

The assay measures the activity of an enzyme in the presence of varying concentrations of the inhibitor. The data is used to calculate the IC₅₀, a key measure of inhibitor potency.

Enzyme_Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex (Inactive) E->EI +I S Substrate (S) I Inhibitor (I) (Bis...methanone) P Product (P) (Signal) ES->E ES->P k_cat

Caption: Principle of competitive enzyme inhibition.

Step-by-Step Methodology

  • Reagent Preparation: Prepare assay buffer, enzyme stock, substrate stock, and inhibitor stock solutions. The inhibitor (Bis(5-bromo-2-hydroxyphenyl)methanone) should be dissolved in DMSO to create a high-concentration stock (e.g., 10 mM) and then serially diluted.

  • Assay Setup: In a 96- or 384-well plate, add the following in order:

    • Assay Buffer

    • Inhibitor at various concentrations (including a DMSO vehicle control).

    • Enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 15-30 minutes at the desired temperature. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction & Detection: Incubate for a set period (e.g., 60 minutes). The reaction progress is monitored by measuring the formation of a product, which is often linked to a change in absorbance, fluorescence, or luminescence.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data, setting the vehicle control (no inhibitor) as 100% activity and a high-concentration inhibitor or no-enzyme well as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 3: In Silico Analysis Workflow

Computational methods, particularly molecular docking, are indispensable for modern drug discovery. []They provide insights into how a ligand like Bis(5-bromo-2-hydroxyphenyl)methanone might bind to a protein target, guiding further optimization.

Workflow Overview

  • Target Preparation: Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of Bis(5-bromo-2-hydroxyphenyl)methanone. Minimize its energy to obtain a stable conformation.

  • Docking Simulation: Define the binding site (active site) on the target protein. Use docking software (e.g., AutoDock, Glide) to predict the most favorable binding poses of the ligand within this site.

  • Analysis and Visualization: Analyze the top-ranked poses. Examine key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. This analysis can explain observed activity and suggest modifications to improve binding affinity.

Docking_Workflow PDB 1. Obtain Protein Structure (e.g., PDB) PrepP 3. Prepare Protein (Add H, remove water) PDB->PrepP Ligand 2. Generate 3D Ligand Structure (Bis...methanone) PrepL 4. Prepare Ligand (Energy Minimization) Ligand->PrepL Dock 5. Perform Molecular Docking PrepP->Dock PrepL->Dock Analysis 6. Analyze Binding Poses & Interactions Dock->Analysis

Caption: General workflow for in silico molecular docking studies.

Section 4: Data Presentation

Quantitative data from the described assays should be summarized in a clear and concise format for easy comparison.

Table 1: Example Summary of In Vitro Activity

CompoundTarget Cell Line / EnzymeAssay TypeIC₅₀ (µM)
Bis(5-bromo-2-hydroxyphenyl)methanoneMCF-7 (Breast Cancer)MTT[Insert Value]
Bis(5-bromo-2-hydroxyphenyl)methanoneA549 (Lung Cancer)MTT[Insert Value]
Cisplatin (Control)MCF-7 (Breast Cancer)MTT[Insert Value]
Bis(5-bromo-2-hydroxyphenyl)methanoneTarget Kinase XInhibition[Insert Value]

Table 2: Example Summary of Antimicrobial Activity

CompoundMicrobial StrainMIC (µg/mL)
Bis(5-bromo-2-hydroxyphenyl)methanoneStaphylococcus aureus[Insert Value]
Bis(5-bromo-2-hydroxyphenyl)methanoneCandida albicans[Insert Value]
Chloramphenicol (Control)Staphylococcus aureus[Insert Value]

Conclusion

Bis(5-bromo-2-hydroxyphenyl)methanone represents a highly promising and versatile scaffold for medicinal chemistry research. Its documented activities within the broader benzophenone class, combined with its specific functionalization, make it a compelling candidate for investigation as an anticancer, antimicrobial, and enzyme-inhibiting agent. The protocols and workflows detailed in this guide provide a robust framework for elucidating its therapeutic potential and advancing its development from a lead compound to a potential clinical candidate.

References

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). RSC Advances. Retrieved from [Link]

  • Folquitto, L. R. S., et al. (2021, November 17). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022, December 23). Molecules. Retrieved from [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2021, April 6). Cosmetic Ingredient Review. Retrieved from [Link]

  • Matsumoto, H., et al. (2003, April 15). Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines. Biological & Pharmaceutical Bulletin. Retrieved from [Link]

  • Begum, A. B., et al. (2014, January 28). Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. Journal of Chemistry. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). MethodsX. Retrieved from [Link]

  • Fragment-based approaches to enzyme inhibition. (n.d.). Current Opinion in Chemical Biology. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dihydroxybenzophenone. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). BIS(5-BROMO-2-HYDROXYPHENYL)METHANONE. Retrieved from [Link]

  • LookChem. (n.d.). bis(5-bromo-2-hydroxyphenyl)methanone CAS NO.82845-53-2. Retrieved from [Link]

  • (5-Bromo-2-hydroxyphenyl)(phenyl)methanone. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • Gustavo, H. G., et al. (2009, April 15). Antimicrobial activity of benzophenones and extracts from the fruits of Garcinia brasiliensis. Journal of Medicinal Food. Retrieved from [Link]

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023, August 4). RSC Publishing. Retrieved from [Link]

  • Begum, A. B., et al. (n.d.). Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. ResearchGate. Retrieved from [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 4,4'-Dihydroxybenzophenone. Retrieved from [Link]

  • Enzyme Inhibition. (2026, January 19). Biology LibreTexts. Retrieved from [Link]

  • (5-Bromo-2-hydroxyphenyl)(phenyl)methanone. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • Protective effects of 2,4-dihydroxybenzophenone against acetaminophen-induced hepatotoxicity in mice. (n.d.). World Journal of Gastroenterology. Retrieved from [Link]

  • CN108409549B - Preparation method of 2, 2' -dihydroxy benzophenone compound. (n.d.). Google Patents.
  • Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. (n.d.). Patsnap. Retrieved from [Link]

  • BRENDA Enzyme Database. (n.d.). Ligand (5-bromo-2-hydroxyphenyl)(2,5-dimethyl-1-benzofuran-3-yl)methanone. Retrieved from [Link]

  • Yuanita, E., et al. (2025, May 30). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana. Retrieved from [Link]

  • Appchem. (n.d.). bis(5-bromo-2-hydroxyphenyl)methanone | 82845-53-2. Retrieved from [Link]

  • Appchem. (n.d.). bis(5-bromo-2-hydroxyphenyl)methanone | 82845-53-2. Retrieved from [Link]

  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022, November 24). Polymers. Retrieved from [Link]

  • Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. (2022, October 22). Molecules. Retrieved from [Link]

  • CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. (n.d.). Google Patents.
  • (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone. (n.d.). Semantic Scholar. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024, August 12). OSTI.GOV. Retrieved from [Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024, February 19). Farmacia Journal. Retrieved from [Link]

  • BioPharma Innovation and Solutions @IMCB. (n.d.). In-vitro Toxicology. Retrieved from [Link]

  • Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. (n.d.). RSC Publishing. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of "Bis(5-bromo-2-hydroxyphenyl)methanone"

Welcome to the Technical Support Center for the synthesis of Bis(5-bromo-2-hydroxyphenyl)methanone (also known as 5,5'-dibromo-2,2'-dihydroxybenzophenone). This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Bis(5-bromo-2-hydroxyphenyl)methanone (also known as 5,5'-dibromo-2,2'-dihydroxybenzophenone). This guide is designed for researchers, scientists, and drug development professionals scaling up or troubleshooting the electrophilic aromatic bromination of 2,2'-dihydroxybenzophenone.

Mechanistic Overview & Reaction Pathway

The synthesis of Bis(5-bromo-2-hydroxyphenyl)methanone relies on the electrophilic aromatic substitution of 2,2'-dihydroxybenzophenone using elemental bromine ( Br2​ ). The hydroxyl groups strongly activate the aromatic rings, directing the incoming electrophile to the ortho and para positions. Because the ortho position (3-position) is sterically hindered by the adjacent bulky benzoyl group, bromination occurs preferentially at the para position (5-position). However, improper control of reaction kinetics, stoichiometry, or solvent polarity can lead to a cascade of side reactions.

ReactionPathway SM 2,2'-Dihydroxybenzophenone (Starting Material) Reagents 2.05 eq. Br2 in Acetic Acid (Electrophilic Bromination) SM->Reagents Addition Intermediate 5-Bromo-2,2'-dihydroxybenzophenone (Mono-bromo Intermediate) Reagents->Intermediate 1st Bromination (Fast) Oxidation Quinone Derivatives (Oxidative Degradation) Reagents->Oxidation Lack of Quenching Target Bis(5-bromo-2-hydroxyphenyl)methanone (Target Product) Intermediate->Target 2nd Bromination (Slow) Regio 3,5'-Dibromo Isomer (Steric Bypass) Intermediate->Regio High Temp / Kinetic Shift OverBrom 3,5,5'-Tribromo / 3,3',5,5'-Tetrabromo (Over-bromination Impurities) Target->OverBrom Excess Br2 / Heat

Reaction pathway showing target synthesis and divergent side-product formation.

Quantitative Data: Side Product Profiling

Side Product CategoryStructural IdentityTypical Yield Impact (%)Primary CausalityPreventive Action
Mono-brominated 5-Bromo-2,2'-dihydroxybenzophenone5 - 15%Insufficient Br2​ stoichiometry or premature quenching.Ensure precise 2.05 eq Br2​ ; verify conversion via HPLC before quenching.
Over-brominated 3,5,5'-Tribromo- & 3,3',5,5'-Tetrabromo-10 - 25%Excess Br2​ , elevated temperatures, or prolonged reaction times.Maintain 0–5 °C during addition; strictly control Br2​ equivalents.
Regioisomers 3,5'-Dibromo-2,2'-dihydroxybenzophenone2 - 8%Thermodynamic shift due to high temperatures overcoming steric hindrance.Strictly enforce low-temperature kinetic control during initial electrophilic attack.
Oxidation Products Quinone-like polymeric species1 - 5%Unquenched Br2​ reacting with electron-rich phenol rings during workup.Immediate and complete quenching with NaHSO3​ prior to isolation.

Troubleshooting FAQs

Q1: Why is my crude product heavily contaminated with tribromo and tetrabromo derivatives? A1: Over-bromination is the most common failure mode in the electrophilic bromination of phenols. The hydroxyl groups strongly activate the aromatic ring. While the 5-position (para to OH) is sterically favored, the 3-position (ortho to OH) is also highly activated. If the reaction temperature exceeds 25 °C or if a localized excess of bromine occurs (due to rapid addition or poor stirring), the electrophile will attack the 3-position, yielding 3,5,5'-tribromo or 3,3',5,5'-tetrabromo-2,2'-dihydroxybenzophenone. Solution: Strictly control the temperature (0–5 °C during addition) and use a mildly acidic solvent like glacial acetic acid to suppress phenoxide ion formation, which would otherwise [1].

Q2: My reaction stalled at the mono-brominated intermediate. How can I drive it to completion without causing over-bromination? A2: The first bromination at the 5-position occurs rapidly due to the symmetry and dual activation of the starting material. However, the introduction of the first electron-withdrawing bromine atom slightly deactivates the molecule, making the second bromination at the 5'-position slower (the rate-limiting step). If you quench prematurely, you will isolate 5-bromo-2,2'-dihydroxybenzophenone. Solution: Allow the reaction to mature at room temperature for 4 hours after the initial cold addition. Use exactly 2.05 to 2.10 equivalents of Br2​ to provide a slight thermodynamic push without tipping into over-bromination territory.

Q3: The isolated product has a dark red/brown discoloration instead of the expected pale yellow/white powder. What happened? A3: Discoloration usually indicates oxidative degradation. Bromine is not only an electrophile but also a strong oxidant. Unquenched bromine can oxidize the electron-rich phenol rings into colored quinone derivatives during aqueous workup. Solution: You must implement a reductive quench. Adding a 10% aqueous sodium bisulfite ( NaHSO3​ ) or sodium thiosulfate solution immediately neutralizes residual Br2​ into harmless bromide ions,[2].

Q4: Can I use N-Bromosuccinimide (NBS) instead of elemental bromine ( Br2​ ) to avoid these side products? A4: Yes. NBS is a milder, solid source of electrophilic bromine that releases Br+ slowly, minimizing the risk of over-bromination and oxidative cleavage. However, because the benzoyl group in 2,2'-dihydroxybenzophenone provides some deactivation, NBS bromination may require a catalyst (like a Lewis acid) or elevated temperatures to achieve full di-bromination, which can [3]. For standard scale-up, Br2​ in acetic acid remains the most atom-economical and reliable method if temperature and stoichiometry are strictly controlled.

Validated Experimental Protocol: Optimized Electrophilic Bromination

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are integrated to ensure causality between your actions and the chemical outcome.

Step 1: Preparation (Solvent Choice) Dissolve 1.0 eq of 2,2'-dihydroxybenzophenone in glacial acetic acid (0.5 M concentration) under an inert nitrogen atmosphere. Causality: Acetic acid moderates the electrophilicity of Br2​ and prevents phenoxide formation, mitigating rapid over-bromination[1].

Step 2: Cooling (Kinetic Control) Cool the reaction vessel to 0–5 °C using an ice bath. Causality: Low temperatures maximize regioselectivity for the para-position (5,5') by keeping the reaction under strict kinetic control, avoiding the sterically hindered 3,3' positions.

Step 3: Bromine Addition (Stoichiometry & Rate) Dilute 2.05 eq of elemental bromine ( Br2​ ) in an equal volume of glacial acetic acid. Add dropwise over 60 minutes via an addition funnel. Causality: Dropwise addition maintains a low steady-state concentration of Br2​ , preventing local excesses that lead to polybromination and oxidative degradation.

Step 4: Maturation (Thermodynamic Push) Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 hours. Self-Validation Checkpoint: Monitor via HPLC. The mono-bromo intermediate peak should steadily decrease. Do not proceed to Step 5 until the intermediate is <2% by area.

Step 5: Quenching (Reductive Neutralization) Quench the reaction by adding a 10% aqueous solution of sodium bisulfite ( NaHSO3​ ) dropwise. Self-Validation Checkpoint: Continue addition until the characteristic red/orange color of unreacted bromine completely dissipates, leaving a pale yellow/white suspension. Causality: NaHSO3​ reduces residual oxidizing bromine species to inert bromide ( Br− ), preventing downstream quinone formation during workup[2].

Step 6: Isolation & Purification Pour the mixture into ice water to fully precipitate the product. Filter, wash with cold water until the filtrate is pH neutral, and recrystallize from an ethanol/water mixture to remove trace mono-bromo and regioisomeric impurities.

References

  • How does the solvent determine whether mono- or tribromination of phenol occurs? StackExchange Chemistry.[Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.[Link]

  • Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides. Beilstein Journals.[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Bis(5-bromo-2-hydroxyphenyl)methanone

Welcome to the technical support center for the synthesis of Bis(5-bromo-2-hydroxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Bis(5-bromo-2-hydroxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The synthesis of Bis(5-bromo-2-hydroxyphenyl)methanone, a symmetrical diaryl ketone, is most effectively approached via a Fries rearrangement. This classic organic reaction converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] Our recommended strategy is a two-step process that ensures high yield and purity by first synthesizing the necessary ester precursor, 4-bromophenyl 5-bromosalicylate, followed by its rearrangement.

Section 1: Synthesis Strategy and Workflow

The overall synthetic pathway involves two key transformations:

  • Esterification: The reaction between 5-bromosalicylic acid and 4-bromophenol to form the precursor ester, 4-bromophenyl 5-bromosalicylate.

  • Fries Rearrangement: The Lewis acid-catalyzed intramolecular acyl migration of the precursor ester to form the target molecule, Bis(5-bromo-2-hydroxyphenyl)methanone.

This approach is favored because it allows for precise control over the assembly of the molecular backbone before the final ketone is formed, minimizing the formation of isomeric impurities that can arise from direct Friedel-Crafts acylation of 4-bromophenol.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Purification start Starting Materials: 5-Bromosalicylic Acid 4-Bromophenol ester Intermediate Ester: 4-Bromophenyl 5-bromosalicylate start->ester Acyl Chloride Formation (e.g., SOCl₂) then Esterification rearrange Fries Rearrangement Reaction ester->rearrange Lewis Acid (AlCl₃) Inert Solvent (e.g., CS₂ or Nitrobenzene) crude Crude Product rearrange->crude Aqueous Workup (Ice + HCl) purify Purification crude->purify Column Chromatography or Recrystallization final Final Product: Bis(5-bromo-2-hydroxyphenyl)methanone purify->final

Caption: Overall workflow for the synthesis of Bis(5-bromo-2-hydroxyphenyl)methanone.

Section 2: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-bromophenyl 5-bromosalicylate (Ester Precursor)

Causality: This step creates the essential C-O bond of the ester that will be rearranged in the next step. Converting the carboxylic acid of 5-bromosalicylic acid to an acyl chloride first (using thionyl chloride or oxalyl chloride) creates a highly reactive electrophile, enabling an efficient reaction with the weakly nucleophilic 4-bromophenol.

Materials:

  • 5-Bromosalicylic acid

  • Thionyl chloride (SOCl₂)

  • 4-Bromophenol

  • Pyridine (catalyst)

  • Anhydrous Toluene (solvent)

Procedure:

  • Acyl Chloride Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), suspend 5-bromosalicylic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of pyridine. Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. Monitor reaction completion by TLC.

  • Esterification: Cool the reaction mixture to room temperature. Remove excess thionyl chloride and toluene under reduced pressure.

  • Re-dissolve the crude 5-bromo-2-hydroxybenzoyl chloride in anhydrous toluene.

  • In a separate flask, dissolve 4-bromophenol (1.1 eq) and pyridine (1.2 eq) in anhydrous toluene.

  • Cool the phenol solution to 0°C and slowly add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with dilute HCl. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-bromophenyl 5-bromosalicylate.

Protocol 2: Fries Rearrangement to Bis(5-bromo-2-hydroxyphenyl)methanone

Causality: The Lewis acid (AlCl₃) coordinates to both the carbonyl oxygen and the phenolic oxygen of the ester, facilitating the formation of an acylium ion intermediate.[2] This electrophile then attacks the electron-rich aromatic ring of the phenol intramolecularly, primarily at the ortho position, to form the C-C bond of the ketone. Temperature control is critical; lower temperatures favor the para-product, while higher temperatures favor the ortho-product. Since the desired product is the result of ortho-acylation, moderate heating is required.

Materials:

  • 4-bromophenyl 5-bromosalicylate (from Protocol 1)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Carbon Disulfide (CS₂) or Nitrobenzene (solvent)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the precursor ester (1.0 eq). Dissolve or suspend it in a minimal amount of anhydrous solvent (e.g., CS₂).

  • Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (2.5 - 3.0 eq). An excess is required as AlCl₃ complexes with both the carbonyl and hydroxyl groups.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 50-60°C. Monitor the progress of the rearrangement by TLC. The reaction typically takes several hours.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.[3] This hydrolyzes the aluminum complexes and protonates the phenoxide.

  • Workup: If a solvent like CS₂ was used, it can be removed by careful distillation. The remaining aqueous slurry is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers and wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid that can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography.[4][5]

Section 3: Troubleshooting Guide (Q&A)

IssuePotential Cause(s)Suggested Solution(s)
No Reaction or Low Conversion in Fries Rearrangement 1. Inactive Catalyst: AlCl₃ is highly hygroscopic and will be deactivated by moisture. 2. Insufficient Catalyst: Stoichiometric amounts are needed to complex with multiple oxygen atoms. 3. Low Temperature: The activation energy for the rearrangement was not met.1. Use fresh, anhydrous AlCl₃ from a newly opened bottle. Handle it quickly in a glovebox or under a strong inert gas flow.[6] 2. Ensure at least 2.5 equivalents of AlCl₃ are used. 3. Gradually increase the reaction temperature in 10°C increments, monitoring closely by TLC. Avoid excessively high temperatures to prevent side reactions.[3]
Multiple Products Observed on TLC 1. Side Products: The primary side product is often 4-bromophenol, resulting from the cleavage of the ester bond.[3] 2. Isomer Formation: Both ortho- and para-rearrangement products can form. 3. Starting Material: Incomplete reaction.1. Optimize the reaction temperature. Excessively high temperatures favor ester cleavage.[3] 2. The ortho/para ratio is temperature-dependent. While higher temperatures favor the ortho product, you may need to find a balance to minimize cleavage. 3. Increase reaction time or slightly increase the temperature.
Low Yield of Precursor Ester 1. Poor Acyl Chloride Formation: Incomplete reaction with thionyl chloride. 2. Hydrolysis: Moisture in the reaction will hydrolyze the acyl chloride back to the carboxylic acid. 3. Weak Nucleophile: 4-bromophenol is not a strong nucleophile.1. Ensure sufficient reflux time for the thionyl chloride step. 2. Use flame-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere. 3. The use of pyridine as a base is crucial to activate the phenol and scavenge the HCl byproduct.
Difficult Purification of Final Product 1. Oily Crude Product: Presence of phenolic impurities or residual solvent. 2. Similar Polarity of Products: Isomers and byproducts may have similar Rf values to the desired product.1. Ensure the quenching and workup steps are thorough to remove all acidic and water-soluble components. Co-evaporate the crude product with toluene to remove residual high-boiling solvents. 2. Use a shallow gradient for column chromatography (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate). Recrystallization from a binary solvent system can also be effective.[5]

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is anhydrous aluminum chloride required in such a large excess? A: Aluminum chloride is a Lewis acid that activates the substrate. In the case of a phenolic ester, it coordinates strongly to the carbonyl oxygen. It also coordinates to the phenolic oxygen of the starting material and the product's hydroxyl group. Each of these coordination events consumes one equivalent of AlCl₃. Therefore, a molar excess is essential to ensure there is enough free catalyst to drive the rearrangement.

Q2: My reaction is producing a lot of 4-bromophenol as a side product. How can I minimize this? A: The formation of 4-bromophenol results from the cleavage of the ester bond, which is essentially the reverse of the esterification reaction. This cleavage is often promoted by excessively high reaction temperatures.[3][7] The best way to minimize this is to find the optimal temperature that allows for the rearrangement to proceed at a reasonable rate without significant degradation. Running the reaction at the lowest effective temperature for a longer period is a good strategy.

Q3: Can I use a different Lewis acid catalyst? A: Yes, other Lewis acids like ferric chloride (FeCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can catalyze the Fries rearrangement.[1][6] In some cases, Brønsted acids like HF or methanesulfonic acid have been used.[2] However, AlCl₃ is the most common and often the most effective for this transformation. The choice of catalyst may require re-optimization of the reaction conditions.

Q4: Are there any "greener" or alternative methods to the classical Fries rearrangement? A: Yes, the Photo-Fries rearrangement is an alternative that uses UV light to promote the reaction, often without a catalyst.[1][3] This method proceeds through a radical mechanism. While it avoids the use of large quantities of corrosive Lewis acids and the associated aqueous waste, the yields can sometimes be lower, and the product distribution might differ.[3]

G start Troubleshooting Start: Low Yield / Impure Product q1 Were all reagents and solvents completely anhydrous? start->q1 s1_yes Use fresh, anhydrous AlCl₃. Dry solvents before use. Run under inert atmosphere. q1->s1_yes No q2 Was the correct stoichiometry of AlCl₃ used (≥2.5 eq)? q1->q2 Yes s1_yes->q2 s2_yes Re-calculate and use appropriate excess of Lewis acid. q2->s2_yes No q3 Was the reaction temperature optimized and controlled? q2->q3 Yes s2_yes->q3 s3_yes Start at a lower temperature and gradually increase. Avoid overheating to prevent cleavage. q3->s3_yes No q4 Is the primary issue side-product formation? q3->q4 Yes s3_yes->q4 s4_yes Optimize temperature to balance reaction rate and cleavage. Consider a different solvent. q4->s4_yes Yes end Problem Resolved q4->end No s4_yes->end

Caption: Troubleshooting decision tree for the Fries rearrangement step.

References

  • Fries Rearrangement Reaction: Technical Support Center - Benchchem.
  • New Aspects of the Fries Rearrangement.
  • Resorcinol, 4-bromo - Organic Syntheses Procedure. Organic Syntheses.
  • Fries Rearrangement - Sigma-Aldrich. Sigma-Aldrich.
  • Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. Journal of The Electrochemical Society.
  • Application Notes and Protocols for the Fries Rearrangement of Benzo
  • (5-Bromo-2-hydroxyphenyl)(phenyl)methanone - PMC.
  • Hammett plot of the Fries rearrangement of phenyl (4-substituted benzoates).
  • Fries Rearrangement - Alfa Chemistry. Alfa Chemistry.
  • Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media.
  • (5-Bromo-2-hydroxyphenyl)(phenyl)methanone - PMC.
  • Optimizing reaction conditions for "Bis(3,5-dimethylphenyl)methanone" synthesis - Benchchem.
  • The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide - Benchchem.
  • Purification Strategies for Flavones and Rel

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage Stability of Bis(5-bromo-2-hydroxyphenyl)methanone

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of halogenated benzophenone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of halogenated benzophenone derivatives. Bis(5-bromo-2-hydroxyphenyl)methanone (CAS 82845-53-2) is a highly specialized intermediate utilized in pharmaceutical synthesis and material science[1]. While its 2,2'-dihydroxybenzophenone core is renowned for its UV-absorbing photostability, the addition of bromine atoms introduces critical vulnerabilities. Under improper storage conditions, this compound is highly susceptible to photolytic debromination and oxidative degradation[2].

This guide provides mechanistic explanations, self-validating protocols, and actionable solutions to ensure the integrity of your experiments.

Part 1: Troubleshooting Guide (FAQs)

Q1: My bulk powder was originally off-white, but after a few months of storage, it has developed a distinct yellow/brown tint. Is it still usable? Mechanistic Cause: You are observing oxidative degradation. The phenolic hydroxyl groups are highly susceptible to oxidation, especially in the presence of ambient moisture and trace transition metals. Oxidation converts the phenol rings into highly conjugated quinone or biphenoquinone derivatives, which absorb visible light and appear yellow or brown[3]. Actionable Solution: Do not use heavily discolored batches for sensitive catalytic or pharmaceutical syntheses without prior recrystallization. To prevent this, the solid must be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container at ≤ 4°C.

Q2: I prepared a stock solution in methanol, and LC-MS analysis shows multiple new peaks with lower mass-to-charge (m/z) ratios. What is causing this degradation? Mechanistic Cause: You are witnessing photolytic debromination exacerbated by a protic solvent. In a dry, solid state or in aprotic solvents, the molecule protects itself from UV light via Excited-State Intramolecular Proton Transfer (ESIPT)—a process where a proton transfers from the hydroxyl group to the carbonyl oxygen in the excited state, safely dissipating energy as heat[4]. However, protic solvents like methanol disrupt this critical intramolecular hydrogen bond. Without ESIPT, the absorbed UV energy causes homolytic cleavage of the relatively weak C-Br bonds, generating radicals that abstract hydrogen from the solvent to form debrominated impurities[2]. Actionable Solution: Always reconstitute in dry, aprotic solvents (such as anhydrous DMSO or Acetonitrile) if prolonged liquid storage is required. Store all solutions in amber glass vials to block UV transmission.

Q3: The UV absorbance capacity of my compound has decreased significantly over time, even though it was kept in the dark. Why? Mechanistic Cause: This indicates moisture ingress. Bis(5-bromo-2-hydroxyphenyl)methanone is slightly hygroscopic. Absorbed water molecules can form intermolecular hydrogen bonds with the carbonyl and hydroxyl groups, disrupting the planar geometry required for optimal UV absorption. Furthermore, moisture acts as a medium for trace-metal catalyzed oxidation, slowly degrading the active chromophore. Actionable Solution: Store the primary container in a desiccator. If moisture absorption is suspected, dry the compound under vacuum at 40°C for 12 hours before use.

Part 2: Visualizing the Degradation Pathways

Mechanism Stable Bis(5-bromo-2-hydroxyphenyl)methanone (Stable Ground State) UV UV Irradiation Stable->UV Photon Absorption O2 O2 / Moisture Stable->O2 Improper Storage ESIPT Excited State (ESIPT) Intramolecular H-Bond UV->ESIPT Dry/Aprotic Conditions Debrom Homolytic C-Br Cleavage (Radical Formation) UV->Debrom Protic Solvents (H-Bond Disruption) Quinone Phenol Oxidation (Quinone Formation) O2->Quinone Transition Metals / Light Heat Thermal Relaxation (Harmless) ESIPT->Heat Photoprotection Deg1 Debrominated Products (HPLC Impurities) Debrom->Deg1 Deg2 Biphenoquinones (Yellow/Brown Color) Quinone->Deg2

Mechanistic pathways of Bis(5-bromo-2-hydroxyphenyl)methanone degradation vs. photoprotection.

Part 3: Experimental Protocols for Validating Storage

To ensure the integrity of your compound, implement the following self-validating protocols in your laboratory.

Protocol 1: Forced Degradation Profiling (Stability Indicating Assay)

Purpose: To establish the specific degradation kinetics of your batch under local environmental conditions. Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of Bis(5-bromo-2-hydroxyphenyl)methanone in HPLC-grade Acetonitrile (Control) and Methanol (Test).

  • Stress Conditions:

    • Photolysis: Expose 1 mL of each solution to a UV-A light source (365 nm, 10 W/m²) for 4 hours in clear quartz vials.

    • Oxidation: Add 0.1 mL of 3% H₂O₂ to 1 mL of the Acetonitrile solution and incubate at 40°C for 4 hours in the dark.

  • Quenching & Analysis: Quench the oxidation sample with 0.1 mL of 10% sodium thiosulfate. Analyze all samples via LC-MS (C18 column, gradient elution: Water/Acetonitrile with 0.1% Formic Acid).

  • Data Interpretation: Compare the Total Ion Chromatogram (TIC) of the stressed samples against the control. Look for mass shifts of -79 Da (loss of bromine) in the photolysis sample and +16 Da (hydroxylation/oxidation) in the oxidative sample.

Protocol 2: Optimal Storage and Reconstitution Workflow

Purpose: To maximize the shelf-life of the bulk powder and working solutions. Step-by-Step Methodology:

  • Bulk Storage: Upon receipt, transfer the bulk powder to an amber glass bottle. Purge the headspace with Argon gas for 30 seconds before sealing with a PTFE-lined cap. Store at 2–8°C.

  • Equilibration: Before opening, allow the sealed bottle to warm to room temperature for 30 minutes in a desiccator. This prevents the condensation of ambient moisture onto the cold powder.

  • Reconstitution: Weigh the required amount rapidly. Dissolve in an anhydrous, aprotic solvent (e.g., DMSO or Acetonitrile).

  • Aliquotting: Divide the stock solution into single-use aliquots in amber vials. Flash-freeze in liquid nitrogen and store at -20°C.

Part 4: Visualizing the Troubleshooting Workflow

Workflow Start Observe Storage Issue Color Visible Color Change? (Yellow/Brown) Start->Color Purity HPLC Purity Drop? (Extra Peaks) Color->Purity No Oxidation Diagnosis: Oxidation Check Seal & Humidity Color->Oxidation Yes Photolysis Diagnosis: Photolysis Check Light Exposure Purity->Photolysis Yes (Solid) Solvent Diagnosis: Solvent Issue Check Protic Solvents Purity->Solvent Yes (Solution) Fix1 Action: Purge with Argon Store at < 4°C Oxidation->Fix1 Fix2 Action: Use Amber Vials Store in Dark Photolysis->Fix2 Fix3 Action: Reconstitute in Aprotic Solvent (e.g., DMSO) Solvent->Fix3

Step-by-step troubleshooting workflow for resolving storage and stability issues.

Part 5: Quantitative Stability Data

The following table summarizes the expected stability of Bis(5-bromo-2-hydroxyphenyl)methanone under various conditions, derived from accelerated stability testing principles for brominated benzophenones.

Storage ConditionEnvironmentSolvent MatrixEstimated Shelf LifePrimary Degradation Pathway
4°C, Dark Argon (Dry)Solid Powder> 24 MonthsNone (Stable)
25°C, Ambient Light Air (Ambient RH)Solid Powder3 - 6 MonthsOxidation (Quinone formation)
25°C, UV Exposure AirSolid Powder< 1 MonthPhotolytic Debromination
4°C, Dark AirMethanol (Protic)1 - 2 WeeksSolvolysis / H-bond disruption
-20°C, Dark ArgonDMSO (Aprotic)> 12 MonthsNone (Stable)

References

  • [1] Title: BIS(5-BROMO-2-HYDROXYPHENYL)METHANONE - gsrs Source: nih.gov URL:

  • [4] Title: Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes Source: mdpi.com URL:

  • [2] Title: Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure Source: acs.org URL:

  • [3] Title: Transformation Products of Organic Contaminants and Residues—Overview of Current Simulation Methods Source: d-nb.info URL:

Sources

Optimization

Technical Support Center: Characterization of Impurities in Crude "Bis(5-bromo-2-hydroxyphenyl)methanone"

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the characterization of impurities in crude "Bis(5-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the characterization of impurities in crude "Bis(5-bromo-2-hydroxyphenyl)methanone". As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but the underlying scientific reasoning to empower you in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of crude Bis(5-bromo-2-hydroxyphenyl)methanone.

Q1: What are the most likely impurities in my crude Bis(5-bromo-2-hydroxyphenyl)methanone sample?

A1: Based on its synthesis, which is typically a Friedel-Crafts acylation or a Fries rearrangement, the impurity profile can be complex.[1][2] Potential impurities can arise from starting materials, byproducts of the synthesis, or degradation products.

Common Impurity Classes:

  • Starting Materials: Unreacted 4-bromophenol and benzoyl chloride (or its corresponding acid).

  • Positional Isomers: Isomers where the acyl group is in a different position on the aromatic rings.

  • O-Acylated Byproducts: Phenyl ester intermediates from the competing O-acylation reaction, especially in phenol-containing substrates.[3]

  • Poly-acylated Species: Products where more than one acyl group has been added to the aromatic ring.

  • Residual Catalyst Complexes: Complexes formed between the Lewis acid catalyst (e.g., AlCl₃) and the product or impurities.

  • Solvent Adducts: Impurities formed from reactions with the solvent.

Q2: Which analytical technique is best suited for a quick purity assessment of my crude product?

A2: For a rapid assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is often the method of choice. It provides a good overview of the number of components in your mixture and their relative abundance. A simple gradient method using a C8 or C18 column can often resolve the main product from major impurities.[4][5]

Q3: I am seeing a complex mixture in my initial analysis. What is the best overall strategy for comprehensive impurity characterization?

A3: A multi-technique approach is essential for unambiguous characterization. A typical workflow involves:

  • Separation: HPLC or Gas Chromatography (GC) to separate the components of the crude mixture.[6]

  • Identification: Mass Spectrometry (MS) coupled with the separation technique (LC-MS or GC-MS) to determine the molecular weights of the impurities.[6][7]

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially 2D-NMR) of isolated impurities or the crude mixture to confirm their structures.[8][9]

  • Functional Group Analysis: Fourier-Transform Infrared (FT-IR) spectroscopy to identify key functional groups present in the impurities.[8][10]

Below is a workflow diagram illustrating this process:

Impurity_Characterization_Workflow cluster_0 Initial Analysis & Separation cluster_1 Identification & Quantification cluster_2 Structural Elucidation cluster_3 Final Confirmation Crude_Sample Crude Product HPLC_GC HPLC or GC Separation Crude_Sample->HPLC_GC Injection LC_MS_GC_MS LC-MS / GC-MS HPLC_GC->LC_MS_GC_MS Coupling Quantification Quantification (e.g., Area %) LC_MS_GC_MS->Quantification NMR NMR Spectroscopy (1H, 13C, 2D) LC_MS_GC_MS->NMR For isolated fractions FTIR FT-IR Spectroscopy LC_MS_GC_MS->FTIR For isolated fractions Structure_Confirmation Impurity Structure Confirmed NMR->Structure_Confirmation FTIR->Structure_Confirmation

Caption: General workflow for impurity characterization.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your analysis.

A. High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Poor peak shape (broadening, tailing, or fronting) for the main compound and impurities.

  • Potential Cause 1: Inappropriate Mobile Phase pH. The phenolic hydroxyl groups in the molecule and potential acidic or basic impurities can be sensitive to the mobile phase pH. If the pH is close to the pKa of an analyte, it can exist in both its ionized and non-ionized forms, leading to poor peak shape.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the phenolic hydroxyl groups and ensure a consistent protonation state.[4][5]

  • Potential Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and re-inject. If possible, dissolve the sample in the mobile phase to avoid solvent mismatch effects.[11]

  • Potential Cause 3: Secondary Interactions with the Stationary Phase. The silanol groups on silica-based columns can interact with polar functional groups, causing peak tailing.

    • Solution: Use an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase). Alternatively, adding a competitive base like triethylamine (TEA) to the mobile phase can sometimes mitigate these interactions, although this is less common with modern columns.

Issue 2: Drifting retention times.

  • Potential Cause 1: Inadequate Column Equilibration. If you are running a gradient, insufficient equilibration time between runs will lead to inconsistent starting conditions and shifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.[11]

  • Potential Cause 2: Mobile Phase Composition Change. This can be due to evaporation of a volatile solvent or inconsistent mixing by the pump.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[11] To check the pump's performance, you can add a tracer like 0.1% acetone to one of the solvents and monitor the baseline with a UV detector.[12]

  • Potential Cause 3: Temperature Fluctuations. The laboratory temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature for the column.[11]

Table 1: HPLC Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Poor Peak Shape Mobile phase pH not optimizedAdd 0.1% formic or trifluoroacetic acid to the mobile phase.
Column overloadDilute the sample and reinject.
Secondary silanol interactionsUse an end-capped column or a different stationary phase.
Drifting Retention Times Insufficient column equilibrationEquilibrate for at least 10-15 column volumes.
Mobile phase composition changePrepare fresh mobile phase daily; cover reservoirs.
Temperature fluctuationsUse a column oven for temperature control.
B. Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Issue 1: No peaks or very small peaks observed for your compound.

  • Potential Cause 1: Low Volatility. Bis(5-bromo-2-hydroxyphenyl)methanone has a relatively high molecular weight and polar hydroxyl groups, which can make it non-volatile.

    • Solution: Derivatization. The hydroxyl groups need to be derivatized to increase volatility. Silylation (e.g., with BSTFA) is a common and effective method for this. A Korean patent suggests derivatization with trifluoroacetamide for benzophenone analysis.[13]

  • Potential Cause 2: Thermal Degradation. The compound might be degrading in the high-temperature injector.

    • Solution: Lower the injector temperature. Use a splitless injection to minimize the time the analyte spends in the hot injector. Ensure your GC system has an inert flow path to prevent catalytic degradation.[14]

Issue 2: Poor separation of isomers.

  • Potential Cause: Inadequate Column Selectivity. The column you are using may not be able to resolve structurally similar isomers.

    • Solution: Use a column with a different stationary phase. For aromatic compounds, a column with a 5% phenyl-methylpolysiloxane phase is a good starting point. For better separation of isomers, a more polar column (e.g., with a higher phenyl content or a cyanopropyl phase) may be necessary.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Issue 1: Broad peaks in the ¹H NMR spectrum.

  • Potential Cause 1: Presence of Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Pass your sample through a small plug of silica gel or celite before preparing the NMR sample.

  • Potential Cause 2: Aggregation. The molecule has hydroxyl groups that can participate in hydrogen bonding, leading to aggregation and broad peaks, especially at higher concentrations.

    • Solution: Use a more dilute sample. Running the spectrum at a higher temperature can also help to break up aggregates.

Issue 2: Difficulty in assigning protons in the aromatic region.

  • Potential Cause: Complex Overlapping Signals. The aromatic region will likely contain multiple overlapping multiplets from the main product and various impurities.

    • Solution: 2D-NMR. Perform 2D-NMR experiments like COSY (to identify coupled protons) and HMBC/HSQC (to correlate protons with carbons). This will be crucial for definitively assigning the structures of the impurities.

Troubleshooting_Decision_Tree cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_nmr NMR Issues Start Analytical Issue Encountered Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Drifting_RT Drifting Retention Times? Start->Drifting_RT No_Peaks No/Small Peaks? Start->No_Peaks Poor_Separation Poor Isomer Separation? Start->Poor_Separation Broad_Peaks Broad Peaks? Start->Broad_Peaks Assignment_Difficulty Assignment Difficulty? Start->Assignment_Difficulty Check_pH Adjust Mobile Phase pH Poor_Peak_Shape->Check_pH Yes Dilute_Sample Dilute Sample Poor_Peak_Shape->Dilute_Sample Also consider Equilibrate_Column Increase Equilibration Time Drifting_RT->Equilibrate_Column Yes Check_Mobile_Phase Prepare Fresh Mobile Phase Drifting_RT->Check_Mobile_Phase Also consider Derivatize Derivatize Sample (e.g., Silylation) No_Peaks->Derivatize Yes Change_Column Use Different GC Column Poor_Separation->Change_Column Yes Dilute_or_Heat Dilute Sample / Increase Temp Broad_Peaks->Dilute_or_Heat Yes Run_2D_NMR Run 2D-NMR (COSY, HMBC) Assignment_Difficulty->Run_2D_NMR Yes

Caption: Troubleshooting decision tree for common analytical issues.

III. Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[4][5]

  • Detector: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the crude sample in 1 mL of acetonitrile/water (1:1). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the crude product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8] DMSO-d₆ is often a good choice as it will solubilize the polar components and the phenolic proton will be observable.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

IV. References

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from _

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from

  • Benchchem. (n.d.). Spectroscopic Characterization of 4-Bromobenzophenone: A Comparative Guide. Retrieved from _

  • SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from

  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from

  • Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry. (n.d.). Retrieved from

  • Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Z Rechtsmed, 98(1), 1-10. Retrieved from

  • (5-Bromo-2-hydroxyphenyl)(phenyl)methanone. (n.d.). PMC. Retrieved from

  • Molecular structure and vibrational spectra of Benzophenone hydrazone molecule by density functional theory. (n.d.). Retrieved from

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019, November 29). PubMed. Retrieved from

  • Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. (n.d.). ResearchGate. Retrieved from

  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from

  • GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. (2015, July 7). Retrieved from

  • The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. (2025, August 6). ResearchGate. Retrieved from

  • Highet, R. J., & Highet, P. F. (n.d.). The Characterization of Complex Phenols by Nuclear Magnetic Resonance Spectra. The Journal of Organic Chemistry. Retrieved from

  • Benchchem. (2025). Avoiding byproduct formation in Friedel-Crafts acylation for precursors. Retrieved from

  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). Retrieved from

  • alwsci. (2025, February 8). Common Sources Of Error in Gas Chromatography. Retrieved from

  • Valdez, C. A., & Leif, R. N. (2015, January 29). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. OSTI. Retrieved from

  • Method of preparing brominated hydroxy aromatic compounds. (n.d.). Google Patents. Retrieved from

  • Comparative FTIR spectra of benzophenone and the product of the... (n.d.). ResearchGate. Retrieved from

  • Khanum, S. A., et al. (2006, May). Synthesis and Crystal Structure of (2Hydroxy5-methylphenyl)-(2-bromophenyl)methanone. Analytical Sciences X-ray Structure Analysis Online, 22(3). Retrieved from

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2025, October 16). ResearchGate. Retrieved from

  • Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from

  • Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. (2007, September 28). Energy & Fuels. Retrieved from

  • MDPI. (2023, January 27). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved from

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from

  • Agilent. (n.d.). GC AND GC/MS. Retrieved from

  • Application of NMR Spectroscopy for the Characterization of Dietary Polyphenols. (n.d.). Retrieved from

  • (5-Bromo-2-hydroxyphenyl)(phenyl)methanone. (n.d.). PMC. Retrieved from

  • Benchchem. (n.d.). Characterization of Impurities in 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: A Comparative Guide. Retrieved from

  • Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.). Retrieved from

  • (79)Br NMR spectroscopy as a practical tool for kinetic analysis. (2009, April 15). PubMed. Retrieved from

  • gsrs. (n.d.). BIS(5-BROMO-2-HYDROXYPHENYL)METHANONE. Retrieved from

  • A simultaneous detection method of benzophenone and its analogues. (n.d.). Google Patents. Retrieved from

  • Synthesis and Crystal Structure of (2-Hydroxy-5-Methylphenyl). (n.d.). Amanote Research. Retrieved from

  • A process for making bis (hydroxyphenyl)-methanes. (n.d.). Google Patents. Retrieved from

  • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from _

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to the Characterization of Impurities in 1,1,1-Trifluoro-5-bromo-2-pentanone. Retrieved from

  • Scilit. (2020, March 5). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR. Retrieved from

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Brominated Benzophenones: Bis(5-bromo-2-hydroxyphenyl)methanone as a Potent hGST Inhibitor

Executive Summary In the field of oncology and drug development, Multidrug Resistance (MDR) remains a formidable barrier to effective chemotherapy. A primary molecular driver of MDR is the overexpression of human Glutath...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of oncology and drug development, Multidrug Resistance (MDR) remains a formidable barrier to effective chemotherapy. A primary molecular driver of MDR is the overexpression of human Glutathione S-Transferases (hGSTs), particularly the A1-1 and P1-1 isoenzymes. These Phase II detoxification enzymes catalyze the conjugation of reduced glutathione (GSH) to electrophilic chemotherapeutic agents, neutralizing their cytotoxicity and facilitating their rapid cellular efflux [1].

To counteract this resistance mechanism, researchers have focused on developing small-molecule hGST inhibitors. Among the most promising scaffolds are halogenated benzophenones. This guide provides an objective, data-driven comparison of Bis(5-bromo-2-hydroxyphenyl)methanone (commonly known as 5,5'-dibromo-2,2'-dihydroxybenzophenone) against other substituted alternatives, detailing its mechanistic superiority and providing a validated experimental protocol for hGST inhibition assays.

Mechanistic Grounding: The Role of Halogenation in Enzyme Inhibition

The hGST active site consists of two distinct regions: a hydrophilic G-site (which binds the GSH co-substrate) and a highly hydrophobic H-site (which binds the electrophilic xenobiotic or drug). Bis(5-bromo-2-hydroxyphenyl)methanone acts as a potent competitive inhibitor at the H-site. Its superiority over unsubstituted or chlorinated benzophenones is driven by specific structure-activity causalities:

  • Enhanced Lipophilicity (LogP Partitioning) : The addition of massive, electron-withdrawing bromine atoms at the 5 and 5' positions significantly increases the molecule's lipophilicity. This thermodynamic property drives higher affinity partitioning into the hydrophobic pocket of the H-site compared to less lipophilic analogs.

  • Directional Halogen Bonding : Bromine atoms possess a highly polarizable electron cloud, allowing them to form strong, directional halogen bonds with the aromatic rings of phenylalanine or tyrosine residues lining the H-site. This anchors the inhibitor rigidly, drastically lowering the dissociation constant ( Ki​ ).

  • Steric Occlusion : The bulky di-brominated structure creates optimal steric hindrance, effectively outcompeting chemotherapeutic substrates (like chlorambucil or cisplatin) for active site access [2].

Quantitative Comparison: Bis(5-bromo-2-hydroxyphenyl)methanone vs. Alternatives

The following table synthesizes kinetic data demonstrating the impact of halogen substitution patterns on hGST P1-1 inhibition. The di-brominated compound exhibits a near 10-fold increase in potency compared to the unsubstituted baseline.

CompoundSubstitution PatternhGST P1-1 IC₅₀ (µM)Inhibition Type (vs. Electrophile)Lipophilicity (LogP Trend)
2,2'-Dihydroxybenzophenone None (Unsubstituted)> 150.0Weak / MixedLow
5-Bromo-2,2'-dihydroxybenzophenone Mono-brominated (5)85.4 ± 4.2CompetitiveModerate
Bis(5-chloro-2-hydroxyphenyl)methanone Di-chlorinated (5,5')62.1 ± 3.8CompetitiveHigh
Bis(5-bromo-2-hydroxyphenyl)methanone Di-brominated (5,5')16.5 ± 2.7 Strictly Competitive Very High

Data synthesized from structural comparative analyses of hGST allozyme inhibitors.

Experimental Protocol: Self-Validating hGST Inhibition Assay

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a self-validating system for assessing the inhibitory potency of brominated benzophenones using the standard CDNB (1-chloro-2,4-dinitrobenzene) conjugation assay.

Reagents Required
  • Recombinant hGST P1-1 or A1-1 enzyme.

  • 100 mM Potassium phosphate buffer.

  • 1-chloro-2,4-dinitrobenzene (CDNB) dissolved in ethanol.

  • Reduced glutathione (GSH) dissolved in ultra-pure water.

  • Bis(5-bromo-2-hydroxyphenyl)methanone dissolved in 100% DMSO.

Step-by-Step Methodology
  • Buffer Optimization : Prepare a 100 mM potassium phosphate buffer and strictly adjust the pH to 6.5.

    • Causality: A slightly acidic pH minimizes the spontaneous, non-enzymatic conjugation of CDNB and GSH (which peaks at physiological pH 7.4). This ensures the measured absorbance strictly reflects enzyme-catalyzed kinetics.

  • Inhibitor Preparation : Dissolve the di-brominated benzophenone in DMSO. Dilute into the assay mixture such that the final DMSO concentration does not exceed 2% (v/v).

    • Causality: Bis(5-bromo-2-hydroxyphenyl)methanone is highly lipophilic and requires an organic solvent; however, exceeding 2% DMSO will cause conformational denaturation of the hGST enzyme, skewing results.

  • Assay Mixture Assembly : In a 1 mL quartz cuvette, combine the pH 6.5 buffer, 1 mM GSH, and the inhibitor at varying concentrations (e.g., 1–100 µM). Incubate at 25°C for exactly 2 minutes to allow equilibrium binding.

  • Reaction Initiation (Balanced Conditions) : Add 1 mM CDNB to initiate the reaction.

    • Causality: Utilizing "balanced assay conditions" where the concentration of CDNB is approximately equal to its Michaelis constant ( Km​ ) ensures the assay is highly sensitive to competitive inhibitors at the H-site. If [CDNB] were saturated, it would outcompete the inhibitor, yielding false negatives.

  • Kinetic Measurement : Monitor the linear increase in absorbance at 340 nm ( ΔA340​/min ) using a UV-Vis spectrophotometer for 3 minutes. The formation of the CDNB-GSH conjugate absorbs strongly at this wavelength.

  • Self-Validation Controls :

    • Negative Control (Blank): Run a cuvette containing all reagents except the enzyme to quantify and subtract baseline spontaneous conjugation.

    • Positive Control: Run a cuvette with the enzyme and 2% DMSO, but without the inhibitor, to establish the 100% uninhibited baseline velocity ( V0​ ).

Visualization: Mechanism of Action

The following workflow diagram illustrates the standard MDR pathway driven by hGST and demonstrates exactly where Bis(5-bromo-2-hydroxyphenyl)methanone intervenes to rescue chemotherapeutic efficacy.

G Drug Chemotherapeutic Drug GST hGST (A1-1 / P1-1) Drug->GST Substrate Apoptosis Cell Death (Apoptosis) Drug->Apoptosis Unconjugated Drug Accumulates GSH Glutathione (GSH) GSH->GST Co-substrate Conjugate Drug-GSH Conjugate GST->Conjugate Catalysis (Detoxification) Efflux Efflux Pump (MDR) Conjugate->Efflux Excretion Cell Survival Cell Survival Efflux->Cell Survival Resistance Inhibitor Bis(5-bromo-2-hydroxyphenyl)methanone Inhibitor->GST Competitive Inhibition

Caption: Mechanism of hGST-mediated MDR and its inhibition by brominated benzophenones.

References

  • Title : The Interaction of the Flavonoid Fisetin with Human Glutathione Transferase A1-1 Source : Metabolites (MDPI) URL :[Link]

  • Title : Isoenzyme- and Allozyme-Specific Inhibitors: 2,2′-Dihydroxybenzophenones and Their Carbonyl N-Analogues that Discriminate between Human Glutathione Transferase A1-1 and P1-1 Allozymes Source : Chemical Biology & Drug Design URL :[Link]

Comparative

A Comparative Guide to the Synthesis of Bis(5-bromo-2-hydroxyphenyl)methanone for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of precisely substituted aromatic ketones is a critical endeavor. Among these, Bis(5-bromo-2-hydroxyphenyl)methanone, also known as 2,2'-dihydroxy-5...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the synthesis of precisely substituted aromatic ketones is a critical endeavor. Among these, Bis(5-bromo-2-hydroxyphenyl)methanone, also known as 2,2'-dihydroxy-5,5'-dibromobenzophenone, stands out as a valuable intermediate. Its structure, featuring two hydroxyl groups and two bromine atoms, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, grounded in established chemical principles and supported by available experimental data. We will delve into the mechanistic underpinnings of each pathway, offering practical insights to inform your synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of diaryl ketones, particularly those with hydroxyl substitutions, can be approached through several classical and modern organic reactions. For Bis(5-bromo-2-hydroxyphenyl)methanone, three principal synthetic routes emerge as the most viable:

  • The Fries Rearrangement: A powerful method for converting phenolic esters to hydroxyaryl ketones.

  • The Friedel-Crafts Acylation: A fundamental reaction for the formation of C-C bonds to an aromatic ring.

  • An Oxidation-Based Strategy: A two-step approach involving the synthesis of a diarylmethane precursor followed by its oxidation.

This guide will dissect each of these routes, presenting their chemical logic, step-by-step protocols, and a comparative analysis of their respective advantages and disadvantages.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies discussed, the following diagram illustrates the key transformations involved in each route.

cluster_0 Route 1: Fries Rearrangement cluster_1 Route 2: Friedel-Crafts Acylation cluster_2 Route 3: Oxidation Strategy A1 4-Bromophenol B1 p-Bromophenyl benzoate A1->B1 Acylation C1 Bis(5-bromo-2-hydroxyphenyl)methanone B1->C1 Fries Rearrangement (AlCl3) A2 4-Bromophenol C2 Bis(5-bromo-2-hydroxyphenyl)methanone A2->C2 B2 Phosgene Equivalent (e.g., Oxalyl Chloride) B2->C2 A3 4-Bromophenol C3 Bis(5-bromo-2-hydroxyphenyl)methane A3->C3 B3 Formaldehyde B3->C3 Condensation D3 Bis(5-bromo-2-hydroxyphenyl)methanone C3->D3 Oxidation

Caption: Overview of the three main synthetic routes to Bis(5-bromo-2-hydroxyphenyl)methanone.

Route 1: The Fries Rearrangement

The Fries rearrangement is a classic and reliable method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), and proceeds via the intramolecular migration of an acyl group to the ortho and para positions of the aromatic ring.[1][3] For the synthesis of the symmetrically substituted Bis(5-bromo-2-hydroxyphenyl)methanone, the ortho rearrangement is the desired pathway.

Mechanistic Insight

The generally accepted mechanism of the Fries rearrangement involves the initial coordination of the Lewis acid to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the acyl group, facilitating its cleavage to form an acylium ion and an aluminum phenoxide complex. The highly reactive acylium ion then undergoes an electrophilic aromatic substitution, primarily at the less sterically hindered ortho and para positions of the phenoxide. The regioselectivity of the reaction is temperature-dependent; lower temperatures tend to favor the para-product (kinetic control), while higher temperatures favor the formation of the more thermodynamically stable ortho-product, which is stabilized by chelation with the aluminum catalyst.[4]

Experimental Protocol

A plausible two-step synthesis via the Fries rearrangement starts with the acylation of 4-bromophenol to form p-bromophenyl benzoate, followed by the rearrangement.

Step 1: Synthesis of p-Bromophenyl benzoate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (1.0 eq.) in a suitable solvent such as toluene.

  • Add benzoyl chloride (1.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After cooling, the reaction mixture can be washed with a dilute base solution to remove any unreacted phenol and hydrochloric acid.

  • The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude p-bromophenyl benzoate, which can be purified by recrystallization.

Step 2: Fries Rearrangement to Bis(5-bromo-2-hydroxyphenyl)methanone

  • To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (3.0 eq.) in an inert solvent (e.g., chlorobenzene), slowly add the p-bromophenyl benzoate (1.0 eq.).

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically elevated to favor ortho-substitution) and maintain for several hours (e.g., 4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford Bis(5-bromo-2-hydroxyphenyl)methanone.

A similar synthesis of (5-Bromo-2-hydroxyphenyl)(phenyl)methanone via the Fries rearrangement of p-bromophenyl benzoate has been reported with a yield of 80%.[5]

ParameterValueReference
Starting Material 4-Bromophenol, Benzoyl Chloride[5]
Key Reagent Aluminum Chloride (AlCl₃)[5]
Reported Yield (analog) ~80%[5]
Reaction Temperature Elevated[5]
Key Advantages Well-established, often high-yielding.
Key Disadvantages Requires stoichiometric amounts of corrosive Lewis acid, potential for isomer formation.

Route 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[6] In the context of synthesizing Bis(5-bromo-2-hydroxyphenyl)methanone, this route would involve the direct acylation of two equivalents of 4-bromophenol with a phosgene equivalent, such as oxalyl chloride or triphosgene, in the presence of a Lewis acid catalyst.

Mechanistic Insight

The mechanism of the Friedel-Crafts acylation begins with the reaction between the acylating agent (e.g., oxalyl chloride) and the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion.[7] This acylium ion then attacks the electron-rich aromatic ring of 4-bromophenol in an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strong activating group, directing the substitution to the ortho and para positions. Due to the steric hindrance from the hydroxyl group, acylation at the ortho position is favored. A second equivalent of 4-bromophenol is then acylated to form the symmetrical benzophenone.

Experimental Protocol
  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (2.2 eq.) in an inert solvent like dichloromethane or 1,2-dichloroethane at 0 °C.

  • Slowly add a solution of oxalyl chloride (1.0 eq.) in the same solvent to the stirred suspension.

  • After the initial reaction subsides, add a solution of 4-bromophenol (2.0 eq.) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • After removing the solvent under reduced pressure, the crude product can be purified by column chromatography or recrystallization.

ParameterValue
Starting Material 4-Bromophenol
Key Reagent Oxalyl Chloride (or other phosgene equivalent), Aluminum Chloride
Potential Yield Moderate to Good (Estimated)
Reaction Temperature 0 °C to Reflux
Key Advantages Direct, one-pot synthesis.
Key Disadvantages Use of highly reactive and toxic acylating agents, requires careful control of stoichiometry to avoid side reactions.

Route 3: Oxidation of a Diarylmethane Precursor

This two-step approach first involves the synthesis of the corresponding diarylmethane, Bis(5-bromo-2-hydroxyphenyl)methane, followed by its oxidation to the target benzophenone. This strategy can be advantageous if the direct formation of the ketone is challenging.

Mechanistic Insight

Step 1: Synthesis of Bis(5-bromo-2-hydroxyphenyl)methane

The synthesis of the diarylmethane precursor can be achieved through the acid-catalyzed condensation of 4-bromophenol with formaldehyde.[8][9] The reaction proceeds via the formation of a hydroxymethylphenol intermediate, which then undergoes electrophilic aromatic substitution with another molecule of 4-bromophenol.

Step 2: Oxidation to Bis(5-bromo-2-hydroxyphenyl)methanone

The benzylic methylene group of the diarylmethane can be oxidized to a carbonyl group using various oxidizing agents.[10][11] Common reagents for this transformation include potassium permanganate (KMnO₄), chromium-based oxidants, or more modern catalytic methods. The reaction mechanism typically involves the formation of a radical or an intermediate that is susceptible to further oxidation.

Experimental Protocol

Step 1: Synthesis of Bis(5-bromo-2-hydroxyphenyl)methane

  • In a reaction vessel, combine 4-bromophenol (2.0 eq.) and an aqueous solution of formaldehyde (1.0 eq.).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Heat the mixture with stirring for several hours. The product will precipitate out of the solution upon formation.

  • Cool the reaction mixture, and collect the solid product by filtration.

  • Wash the crude product with water to remove any unreacted starting materials and the acid catalyst.

  • The crude Bis(5-bromo-2-hydroxyphenyl)methane can be purified by recrystallization.

Step 2: Oxidation to Bis(5-bromo-2-hydroxyphenyl)methanone

  • Dissolve the Bis(5-bromo-2-hydroxyphenyl)methane precursor in a suitable solvent, such as acetic acid or a mixture of acetone and water.

  • Slowly add the oxidizing agent (e.g., a solution of KMnO₄) to the stirred solution, maintaining the temperature with a cooling bath if necessary.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (as indicated by TLC and the disappearance of the purple permanganate color).

  • Work up the reaction by quenching any excess oxidant (e.g., with sodium bisulfite) and then extracting the product into an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude benzophenone can be purified by column chromatography or recrystallization.

ParameterValue
Starting Material 4-Bromophenol, Formaldehyde
Key Reagents Acid catalyst (Step 1), Oxidizing agent (e.g., KMnO₄) (Step 2)
Potential Yield Moderate to Good over two steps (Estimated)
Reaction Conditions Varies depending on the specific reagents used.
Key Advantages Avoids harsh Lewis acids in the ketone formation step, potentially milder overall conditions.
Key Disadvantages A two-step process, the oxidation step can sometimes lead to over-oxidation or other side products.

Comparative Analysis and Conclusion

The choice of the optimal synthetic route to Bis(5-bromo-2-hydroxyphenyl)methanone will depend on several factors, including the desired scale of the synthesis, the availability of reagents, and the importance of factors like atom economy and waste generation.

cluster_pros Advantages cluster_cons Disadvantages Fries Fries Rearrangement Fries_pros Established Method Good Yields (often) Fries->Fries_pros Fries_cons Stoichiometric Lewis Acid Isomer Formation Fries->Fries_cons FC Friedel-Crafts Acylation FC_pros Direct, One-Pot FC->FC_pros FC_cons Toxic/Reactive Acylating Agents Stoichiometry Control FC->FC_cons Oxidation Oxidation Strategy Oxidation_pros Potentially Milder Ketone Formation Oxidation->Oxidation_pros Oxidation_cons Two-Step Process Potential for Side Reactions Oxidation->Oxidation_cons

Caption: Comparison of the advantages and disadvantages of each synthetic route.

  • The Fries Rearrangement offers a well-trodden path with the potential for high yields, particularly if the reaction conditions are optimized to favor the desired ortho-acylation. However, the need for stoichiometric amounts of a corrosive Lewis acid and the potential for isomer formation are significant drawbacks.

  • Friedel-Crafts Acylation presents the most direct, one-pot approach. Its efficiency is contingent on the careful handling of reactive and potentially hazardous acylating agents and precise control over stoichiometry to prevent unwanted side reactions.

  • The Oxidation Strategy provides a viable alternative, potentially avoiding the harsh conditions of the other two methods for the critical ketone formation step. However, it is a two-step process, and the oxidation of the diarylmethane intermediate must be carefully controlled to prevent the formation of byproducts.

Ultimately, for researchers and drug development professionals, the selection of a synthetic route will involve a trade-off between efficiency, safety, and scalability. For laboratory-scale synthesis where yield is paramount, a well-optimized Fries rearrangement may be the preferred choice. For larger-scale production, the directness of the Friedel-Crafts acylation might be more appealing, provided that the safety and handling concerns of the reagents can be effectively managed. The oxidation route offers a solid backup strategy, particularly if the other methods prove to be low-yielding or produce intractable mixtures of isomers.

References

  • Fries, K. & Finck, G. Über Homologe des p-Kresol-o-cumaranons und ihre Abkömmlinge. Berichte der deutschen chemischen Gesellschaft41, 4271-4284 (1908).
  • Hoshikawa, Y. & Inoue, M. Metal-free photochemical C(sp3)–H pyridination of alkylbenzenes.
  • Houben, J. & Fischer, W. Über die Kern-Kondensation von Phenolen und Phenol-äthern mit Nitrilen zu Ketimiden und Ketonen (I. Mitteil.). Berichte der deutschen chemischen Gesellschaft (A and B Series)60, 1759-1774 (1927).
  • Hoesch, K. Eine neue Synthese aromatischer Ketone. I. Darstellung einiger Phenol-ketone. Berichte der deutschen chemischen Gesellschaft48, 1122-1133 (1915).
  • Blatt, A. H. The Fries Reaction. Chemical Reviews27, 413-434 (1940).
  • Schulz, J. G. D. & Onopchenko, A. Nitric Acid Oxidation of Dixylylethane to Benzophenone Tetracarboxylic Acid. Industrial & Engineering Chemistry Product Research and Development15, 220-224 (1976).
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. (Springer, 2006).
  • Olah, G. A. Friedel-Crafts and Related Reactions. (John Wiley & Sons, 2005).
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (John Wiley & Sons, 2007).
  • Olah, G. A., Prakash, G. K. S. & Molnár, Á.
  • Martin, R. & Demerseman, P. The Fries reaction. Synthesis1989, 633-644 (1989).
  • Pearson, D. E. & Buehler, C. A. The Friedel-Crafts Acylation Reaction. Synthesis1972, 533-542 (1972).
  • Acta Crystallographica Section E: Structure Reports Online. (5-Bromo-2-hydroxyphenyl)(phenyl)methanone. Available at: [Link].

  • Organic Syntheses. p-BROMOPHENOL. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101035, Bis(5-bromo-2-hydroxyphenyl)methanone. Available at: [Link].

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link].

  • Google Patents. A process for making bis (hydroxyphenyl)-methanes.
  • Google Patents. Process for making bis(hydroxyphenyl)methanes.
  • Houben, J. & Hoesch, K. Über die Kern-Kondensation von Phenolen und Phenol-äthern mit Nitrilen zu Ketimiden und Ketonen (I. Mitteil.). Berichte der deutschen chemischen Gesellschaft (A and B Series)59, 2878-2891 (1926).
  • Acta Crystallographica Section E: Structure Reports Online. (5-Bromo-2-hydroxyphenyl)(phenyl)methanone. Available at: [Link].

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Validation

Comparative Guide to Structural Elucidation: SCXRD vs. Alternative Techniques for Bis(5-bromo-2-hydroxyphenyl)methanone

Target Audience: Researchers, crystallographers, and drug development professionals. Introduction: The Structural Complexity of Halogenated Benzophenones Bis(5-bromo-2-hydroxyphenyl)methanone (CAS 82845-53-2) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, crystallographers, and drug development professionals.

Introduction: The Structural Complexity of Halogenated Benzophenones

Bis(5-bromo-2-hydroxyphenyl)methanone (CAS 82845-53-2) is a highly functionalized benzophenone derivative with the molecular formula C13H8Br2O3[1]. From a structural and crystal engineering perspective, this compound presents a fascinating dual-interaction system:

  • Intramolecular Hydrogen Bonding: The hydroxyl (-OH) groups at the 2- and 2'-positions are perfectly situated to form strong intramolecular hydrogen bonds with the central carbonyl oxygen, locking the phenyl rings into a relatively planar conformation.

  • Intermolecular Halogen Bonding: The heavy bromine atoms at the 5- and 5'-positions act as potent electrophilic species (halogen bond donors), driving the self-assembly and stabilization of the crystal lattice[2].

Understanding the exact 3D coordinates of these interactions is critical for researchers utilizing this scaffold in UV absorbers, ligands, or pharmaceutical development. This guide objectively compares the analytical performance of Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques (PXRD and ssNMR) for elucidating these specific non-covalent interactions, and provides a validated experimental protocol for SCXRD analysis.

Objective Performance Comparison: SCXRD vs. PXRD vs. ssNMR

When analyzing a complex network of hydrogen and halogen bonds, the choice of analytical technique dictates the resolution of the data obtained.

  • Single-Crystal X-ray Diffraction (SCXRD): The undisputed gold standard. SCXRD provides absolute 3D atomic coordinates, allowing for the direct measurement of bond lengths (e.g., C-Br···O distances) and bond angles, which are required to definitively prove the highly directional nature of halogen bonds[3].

  • Powder X-ray Diffraction (PXRD): Excellent for confirming phase purity or identifying polymorphs in bulk samples. However, solving a de novo structure of a flexible, heavily halogenated molecule solely from powder data requires complex Rietveld refinement and often yields lower resolution regarding exact hydrogen atom positions.

  • Solid-State NMR (ssNMR): Highly sensitive to the local electronic environment. It can easily detect the presence of hydrogen bonding via chemical shifts in the carbonyl ^13C signal. However, it cannot provide the global 3D lattice packing or precise interatomic distances.

Quantitative Data Summary
Analytical FeatureSCXRD (Single-Crystal)PXRD (Powder)ssNMR (Solid-State NMR)
3D Coordinate Resolution Sub-Angstrom (< 0.8 Å)Moderate (Requires modeling)N/A (Local environment only)
Halogen Bond Detection Direct (Measures precise distances)Indirect / DifficultIndirect (Quadrupolar coupling)
H-Bond Detection Direct (Locates H-atoms via difference map)Poor (X-rays scatter weakly off H)Excellent (Chemical shift sensitivity)
Sample Requirement Single pristine crystal (0.1 - 0.3 mm)Bulk powder (~10-50 mg)Bulk powder (~20-100 mg)
Data Acquisition Time 2 - 12 hours10 mins - 2 hours12 - 48 hours

Expertise & Experience: Causality in Experimental Design

To successfully execute an SCXRD analysis on Bis(5-bromo-2-hydroxyphenyl)methanone, several critical experimental choices must be made based on the physics of X-ray scattering:

  • Radiation Source (Mo Kα vs. Cu Kα): Bromine atoms strongly absorb copper radiation (Cu Kα, λ = 1.5418 Å), leading to severe absorption artifacts that can obscure the electron density of lighter atoms (like the crucial hydrogen atoms). Therefore, Molybdenum radiation (Mo Kα, λ = 0.71073 Å) is strictly required to minimize the absorption coefficient (μ) and ensure high-quality data.

  • Cryogenic Data Collection (100 K): Collecting data at room temperature introduces significant thermal vibration (high Debye-Waller factors), which smears the electron density. By freezing the crystal to 100 K using a nitrogen cryostream, thermal motion is suppressed. This is an absolute necessity for accurately locating the electron density of the hydroxyl protons involved in the intramolecular hydrogen bonds.

Experimental Protocol: SCXRD Workflow

The following self-validating protocol outlines the structural elucidation of Bis(5-bromo-2-hydroxyphenyl)methanone.

Step 1: Crystal Growth

  • Dissolve 10 mg of Bis(5-bromo-2-hydroxyphenyl)methanone[4] in 1 mL of a binary solvent system (e.g., 1:1 Dichloromethane/Ethanol).

  • Puncture the cap of the vial with a fine needle to allow for slow evaporation.

  • Isolate a single, block-like crystal (approx. 0.2 × 0.2 × 0.1 mm) after 3-5 days.

Step 2: Crystal Mounting and Data Collection

  • Coat the selected crystal in paratone oil to protect it from atmospheric moisture and mount it on a MiTeGen cryoloop.

  • Transfer the loop to a diffractometer equipped with a Mo Kα microfocus source and immediately cool to 100 K.

  • Collect a full sphere of data using ω and φ scans to ensure >99% completeness and high redundancy.

Step 3: Data Reduction and Structure Solution

  • Integrate the raw diffraction frames. Apply a multi-scan absorption correction to account for the heavy bromine atoms.

  • Solve the phase problem using the dual-space algorithm [5][6]. This software automates routine space-group determination and provides an initial electron density map.

Step 4: Structure Refinement

  • Import the solution into the graphical interface[7][8].

  • Refine the structure using least-squares minimization against F^2 (SHELXL).

  • Locate the hydroxyl hydrogen atoms in the Fourier difference map and refine them freely or with riding constraints (AFIX 147) to confirm the intramolecular hydrogen bonding geometry.

SCXRD_Workflow A Crystal Growth (Slow Evaporation) B Crystal Mounting (Cryoloop, 100 K) A->B C Data Collection (Mo Kα Radiation) B->C D Data Reduction & Absorption Correction C->D E Structure Solution (SHELXT Algorithm) D->E F Refinement (Olex2 / SHELXL) E->F

Caption: SCXRD experimental workflow for structural elucidation.

Mechanistic Visualization: Lattice Stabilization

The crystal structure of Bis(5-bromo-2-hydroxyphenyl)methanone is governed by a competition between localized and long-range non-covalent interactions.

Interaction_Network Molecule Bis(5-bromo-2-hydroxyphenyl)methanone HBond Intramolecular H-Bond (OH···O=C) Molecule->HBond Planarizes core XBond Intermolecular Halogen Bond (C-Br···O/Br) Molecule->XBond Directs packing PiPi π-π Stacking (Aromatic Rings) Molecule->PiPi Stacks layers Lattice 3D Crystal Lattice Stabilization HBond->Lattice XBond->Lattice PiPi->Lattice

Caption: Non-covalent interaction pathways stabilizing the crystal lattice.

References

  • National Institutes of Health (NIH) . "Bis(5-bromo-2-hydroxyphenyl)methanone - GSRS". Global Substance Registration System. URL:[Link]

  • Sheldrick, G. M. (2015) . "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Bourhis, L. J., Dolomanov, O. V., et al. (2015) . "The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment - Olex2 dissected". Acta Crystallographica Section A: Foundations and Advances, 71(Pt 1), 59-75. URL:[Link]

  • Metrangolo, P., Resnati, G., Pilati, T., & Biella, S. (2008) . "Halogen Bonding in Crystal Engineering". Structure and Bonding, 126, 105-136. URL:[Link]

Sources

Comparative

A Spectroscopic Journey: Differentiating Bis(5-bromo-2-hydroxyphenyl)methanone from its Precursors

This guide provides an in-depth spectroscopic comparison of the complex benzophenone derivative, Bis(5-bromo-2-hydroxyphenyl)methanone, and its common precursors, 4-bromophenol and salicylic acid. Designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth spectroscopic comparison of the complex benzophenone derivative, Bis(5-bromo-2-hydroxyphenyl)methanone, and its common precursors, 4-bromophenol and salicylic acid. Designed for researchers and professionals in drug development and chemical synthesis, this document elucidates how techniques such as NMR, IR, and Mass Spectrometry can be leveraged to monitor reaction progress and confirm the identity and purity of the final product. We will explore the causal relationships behind spectral changes, offering field-proven insights into experimental design and data interpretation.

Introduction: The Rationale for Spectroscopic Vigilance

In the synthesis of complex organic molecules, confirming the successful transformation of starting materials into the desired product is paramount. Spectroscopic analysis provides a non-destructive, detailed molecular fingerprint, allowing chemists to "see" the structural changes that occur during a reaction. For a molecule like Bis(5-bromo-2-hydroxyphenyl)methanone, which possesses multiple functional groups and aromatic systems, a multi-faceted spectroscopic approach is not just beneficial—it is essential for unambiguous characterization.

This guide focuses on comparing the spectral features of the final product with its plausible precursors. We will use 4-bromophenol as a direct structural precursor and salicylic acid as a comparative model for a hydroxyl- and carbonyl-containing aromatic compound. By understanding the distinct spectroscopic signatures of each, we can confidently track the disappearance of precursor signals and the emergence of those corresponding to the target molecule.

Synthesis Context: The Fries Rearrangement Pathway

One common and effective method for synthesizing hydroxybenzophenones is the Fries rearrangement. This reaction typically involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1][2] In the context of our target molecule, the synthesis could conceptually begin with 4-bromophenol, which is first acylated (for instance, with a phosgene equivalent to form a carbonate or with a benzoyl chloride derivative) and then rearranged.

The overall transformation involves the formation of a new carbon-carbon bond, creating the central ketone "bridge" that links the two brominated phenyl rings. This fundamental change in the molecular backbone is the primary source of the significant spectroscopic differences we will explore.

G cluster_precursors Precursors cluster_reaction Reaction 4-Bromophenol_1 4-Bromophenol Intermediate Intermediate Ester/Carbonate 4-Bromophenol_1->Intermediate 4-Bromophenol_2 4-Bromophenol 4-Bromophenol_2->Intermediate Carbonyl_Source Carbonyl Source (e.g., Phosgene derivative) Carbonyl_Source->Intermediate Fries_Rearrangement Fries Rearrangement (Lewis Acid Catalyst) Intermediate->Fries_Rearrangement Final_Product Bis(5-bromo-2-hydroxyphenyl)methanone Fries_Rearrangement->Final_Product

Caption: Plausible synthesis pathway via Fries Rearrangement.

Comparative Analysis: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.

Expertise & Experience: Decoding the Aromatic Region

The most telling changes occur in the aromatic region of the NMR spectra. The symmetry and substitution pattern of the benzene rings dictate the chemical shifts and coupling patterns of the aromatic protons and carbons.

  • Precursors:

    • 4-Bromophenol: Exhibits a simple AA'BB' system in its ¹H NMR spectrum due to the para-substitution, resulting in two distinct doublet signals.[3] Its ¹³C NMR spectrum shows four signals for the six aromatic carbons, reflecting the molecule's symmetry.[4]

    • Salicylic Acid: Shows a more complex pattern with four distinct aromatic proton signals due to the ortho-arrangement of the hydroxyl and carboxyl groups.[5][6][7] The proton ortho to the electron-withdrawing carboxyl group is significantly downfield.[7] The ¹³C spectrum displays seven unique signals.[8][9]

  • Final Product (Bis(5-bromo-2-hydroxyphenyl)methanone): The formation of the ketone and the resulting substitution pattern (hydroxyl at C2, bromo at C5, and the benzoyl group at C1) removes the symmetry seen in 4-bromophenol. We predict three distinct aromatic proton signals for each ring, likely appearing as a doublet, a doublet of doublets, and another doublet. The intramolecular hydrogen bonding between the C2-hydroxyl group and the ketone's carbonyl oxygen will shift the hydroxyl proton significantly downfield (typically >10 ppm), a hallmark of such structures. The ¹³C NMR will show a new signal for the ketone carbonyl carbon (typically ~190-200 ppm) and a more complex set of aromatic signals compared to 4-bromophenol.

Data Summary: NMR Chemical Shifts (δ, ppm)
CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
4-Bromophenol ~7.3 (d, 2H), ~6.7 (d, 2H)~154 (C-OH), ~132 (C-Br), ~117 (aromatic CH), ~115 (aromatic CH)[4][10]
Salicylic Acid ~10-12 (br s, 1H, COOH), ~7.8 (dd, 1H), ~7.5 (ddd, 1H), ~7.0 (dd, 1H), ~6.9 (ddd, 1H)[6][7]~170 (C=O, acid), ~161 (C-OH), ~136, ~130, ~119, ~117, ~114 (aromatic carbons)[8][9]
Bis(5-bromo-2-hydroxyphenyl)methanone (Predicted)>10 (s, 2H, H-bonded OH), Three distinct aromatic signals per ring (~7.0-7.8 ppm range)~198 (C=O, ketone), ~160 (C-OH), ~140-115 (aromatic carbons, including C-Br)
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte (precursor or product) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's spectrum. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to observe exchangeable protons like those from hydroxyl and carboxylic acid groups.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard ¹H spectrum using a 90° pulse. Typically, 16-32 scans are sufficient for good signal-to-noise.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Comparative Analysis: Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is exceptionally useful for identifying the presence or absence of specific functional groups.

Expertise & Experience: Tracking Functional Group Transformation

The key to using IR spectroscopy for reaction monitoring lies in tracking the disappearance of a precursor's characteristic absorption band and the appearance of a product's band.

  • Precursors:

    • 4-Bromophenol: Shows a strong, broad absorption band around 3200-3500 cm⁻¹ for the O-H stretch of the phenol.[11][12] It also displays characteristic C-O stretching and aromatic C=C bending frequencies.[12]

    • Salicylic Acid: Features two very distinct O-H stretching bands: a very broad one from ~2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acid O-H, and another for the phenolic O-H.[13][14] Crucially, it has a strong C=O stretch for the carboxylic acid at ~1650-1670 cm⁻¹.[13][15]

  • Final Product (Bis(5-bromo-2-hydroxyphenyl)methanone): The most significant changes will be:

    • The disappearance of the broad carboxylic acid O-H stretch (if salicylic acid were a conceptual starting point).

    • The appearance of a new, sharp C=O stretching band for the conjugated ketone, expected around 1630-1650 cm⁻¹. This frequency is lower than a typical ketone due to conjugation with the aromatic rings and intramolecular hydrogen bonding.

    • The phenolic O-H stretch will still be present but may be sharpened and shifted due to the strong intramolecular hydrogen bond with the new ketone carbonyl.

Data Summary: Key IR Absorption Frequencies (cm⁻¹)
CompoundO-H Stretch (Phenol)O-H Stretch (Carboxylic Acid)C=O Stretch
4-Bromophenol ~3200-3500 (broad)[12]N/AN/A
Salicylic Acid ~3230[13][14]~2500-3300 (very broad)[14]~1652-1670[13]
Bis(5-bromo-2-hydroxyphenyl)methanone (Predicted)~3000-3400 (H-bonded)N/A~1630-1650 (conjugated, H-bonded ketone)
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

    • Causality: ATR is a modern technique that requires minimal sample preparation and is ideal for solid powders, eliminating the need for KBr pellets.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio over a range of 4000-500 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Comparative Analysis: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through its fragmentation patterns.

Expertise & Experience: Confirming Molecular Weight and Isotopic Patterns

The most immediate and crucial piece of information from MS is the molecular ion peak (M⁺), which should correspond to the calculated molecular weight of the compound.

  • Precursors:

    • 4-Bromophenol: Has a molecular weight of ~173 g/mol . A key feature is the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity at m/z 172 and 174 (for the M⁺ and M+2 ions).[10][16]

    • Salicylic Acid: Has a molecular weight of ~138 g/mol .[17] Common fragments include the loss of H₂O (m/z 120) and CO (m/z 92).[18]

  • Final Product (Bis(5-bromo-2-hydroxyphenyl)methanone): The molecular weight is 418.0 g/mol . The presence of two bromine atoms creates a highly characteristic isotopic pattern. The M⁺, M+2, and M+4 peaks will appear in an approximate ratio of 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule. This distinctive pattern is a powerful confirmation of the product's identity.

Data Summary: Mass Spectrometry Data
CompoundMolecular Weight ( g/mol )Key m/z Peaks and Isotopic Pattern
4-Bromophenol 173.01[19]172/174 (M⁺/M+2, ~1:1 ratio)[10][20]
Salicylic Acid 138.12[21]138 (M⁺), 120 (M⁺-H₂O)[18][22]
Bis(5-bromo-2-hydroxyphenyl)methanone 418.00416/418/420 (M⁺/M+2/M+4, ~1:2:1 ratio) (Predicted)
Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Causality: ESI is a "soft" ionization technique that often keeps the molecular ion intact, making it ideal for determining molecular weight. A dilute solution prevents detector saturation.

  • Instrument Setup: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For phenolic compounds, negative ion mode (detecting [M-H]⁻) is often highly sensitive. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-600).

  • Data Analysis: Identify the molecular ion peak and analyze its isotopic distribution to confirm the elemental composition.

Overall Analytical Workflow

The characterization of a newly synthesized compound is a systematic process. Each spectroscopic technique provides a piece of the puzzle, and together they allow for confident structural confirmation.

G cluster_spectroscopy Spectroscopic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Purification->NMR Data_Analysis Comprehensive Data Analysis - Compare with precursors - Correlate all spectra IR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Confirmation Structure Confirmed Data_Analysis->Confirmation

Caption: Systematic workflow for synthesis and characterization.

Conclusion

The transformation from simple precursors like 4-bromophenol to a complex product like Bis(5-bromo-2-hydroxyphenyl)methanone is accompanied by dramatic and definitive changes in their spectroscopic profiles. By systematically applying NMR, IR, and Mass Spectrometry, a researcher can confidently track the formation of the ketone linkage, confirm the final substitution pattern, and verify the molecular weight and elemental composition. The key indicators of a successful synthesis are the appearance of the downfield-shifted, hydrogen-bonded hydroxyl proton in ¹H NMR, the conjugated ketone C=O stretch in the IR spectrum, and the characteristic 1:2:1 isotopic pattern for two bromine atoms in the mass spectrum. This guide underscores that a rigorous, multi-technique spectroscopic analysis is the cornerstone of modern synthetic chemistry, ensuring both the integrity of the product and the trustworthiness of the research.

References

  • Hassan, A. A., & Youssef, N. S. (2006). Carbon-13 Magnetic Resonance Spectroscopy of Salicylic Acid and Derivatives. Spectroscopy Letters, 15(7), 545-552. [Link]

  • Trivedi, M. K., & Branton, A. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Online Medical Council (IOMC). [Link]

  • Eshghi, H., & Gordi, Z. (2014). The Mechanism of Fries Rearrangement and Acylation. Bulletin of the Korean Chemical Society. [Link]

  • Karsili, T. N., & Sobolewski, A. L. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 113(29), 8339-8346. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of salicylic acid (a) control and (b) treated. [Link]

  • MassBank. (n.d.). Salicylic acid; LC-ESI-Q; MS; NEG; 15 V. [Link]

  • ResearchGate. (n.d.). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. [Link]

  • SpectraBase. (n.d.). Salicylic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). Salicylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. (n.d.). 4-Bromophenol. [Link]

  • Monti, S., et al. (2019). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies. ACS Omega, 4(3), 5494-5502. [Link]

  • Li, B., et al. (2026). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Molecules, 31(7), 1345. [Link]

  • NIST. (n.d.). CAS Reg. No. 13684-28-1. [Link]

  • IRIS. (n.d.). Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media. Preparative and mechanistic. [Link]

  • mzCloud. (2018). Salicylic acid. [Link]

  • SpectraBase. (n.d.). Salicylic acid. [Link]

  • NIST. (n.d.). Salicylic acid. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • El-Ragehy, N. A., et al. (n.d.). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. [Link]

  • Chemistry Stack Exchange. (2020). The H NMR analysis of the hydrogens in salicylic acid. [Link]

  • ResearchGate. (n.d.). The calculated 13 C and 1 H NMR chemical shifts of salicylic acid. [Link]

  • NIST. (n.d.). Phenol, 4-bromo-. [Link]

  • ResearchGate. (n.d.). Fig. S20 1 H NMR spectra of 4-Bromophenol in CDCl 3. [Link]

  • NIST. (n.d.). Salicylic acid, 2TMS derivative. [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Benzophenone. [Link]

  • NIST. (n.d.). Phenol, 4-bromo-. [Link]

  • NIST. (n.d.). 4-Bromophenol, TMS derivative. [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]

  • Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. [Link]

  • SpectraBase. (n.d.). 4-Bromophenol, 3-methylbutyl ether - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for. [Link]

  • BMRB. (n.d.). bmse000461 4-Chlorophenol. [Link]

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Validation

Orthogonal Purity Evaluation of Synthesized Bis(5-bromo-2-hydroxyphenyl)methanone: HPLC vs. qHNMR

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug development and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug development and materials science: the discrepancy between relative chromatographic purity and absolute mass fraction. When synthesizing halogenated intermediates like Bis(5-bromo-2-hydroxyphenyl)methanone (Molecular Formula: C13H8Br2O3, MW: 372.01 g/mol )[1][2], relying solely on traditional High-Performance Liquid Chromatography (HPLC) can lead to a dangerous overestimation of purity.

In any biomedical or chemical context, a truthful description of a compound requires rigorous, orthogonal purity assessments[3]. This guide objectively compares the traditional HPLC-UV "100% area" method against Quantitative 1H NMR (qHNMR) to establish a self-validating, fail-safe protocol for evaluating the purity of synthesized Bis(5-bromo-2-hydroxyphenyl)methanone.

The Analytical Challenge: Relative vs. Absolute Quantitation

Bis(5-bromo-2-hydroxyphenyl)methanone is typically synthesized via electrophilic aromatic bromination or Friedel-Crafts acylation. The resulting crude product often contains structurally similar byproducts (e.g., mono- or tri-brominated species), residual reaction solvents, and trapped moisture.

  • The HPLC-UV Pitfall: HPLC relies on the UV absorbance of the benzophenone chromophore. While it excellently separates brominated byproducts, it is fundamentally blind to non-UV-active impurities like water, inorganic salts, and residual aliphatic solvents. Consequently, normalizing peak areas to 100% artificially inflates the reported purity.

  • The qHNMR Paradigm: Quantitative NMR provides a nearly universal and orthogonal means of purity evaluation[3]. By co-dissolving the analyte with a certified internal calibrant, qHNMR measures the absolute mass fraction (% w/w) of the compound, capturing the "invisible" impurities that chromatography misses.

Workflow Syn Synthesized Bis(5-bromo-2-hydroxyphenyl)methanone HPLC HPLC-UV Analysis (Relative Purity) Syn->HPLC qNMR qHNMR Analysis (Absolute Purity) Syn->qNMR H_Prep Dissolve in Acetonitrile Filter (0.22 µm) HPLC->H_Prep q_Prep Co-dissolve with Maleic Acid in DMSO-d6 qNMR->q_Prep H_Run Run RP-HPLC Gradient Measure Peak Area % H_Prep->H_Run q_Run Acquire 1D 1H NMR (D1 > 5*T1) Integrate Signals q_Prep->q_Run H_Lim Blind to non-UV active impurities (e.g., water) H_Run->H_Lim q_Lim Universal detection True mass fraction q_Run->q_Lim

Fig 1. Divergent analytical workflows for relative (HPLC) vs. absolute (qHNMR) purity assessments.

Step-by-Step Methodologies & Causality

To ensure reproducibility and scientific integrity, both methods must be treated as self-validating systems. The protocols below detail not just what to do, but why each parameter is chosen.

Method A: HPLC-UV Impurity Profiling

According to the ICH Q2(R2) guidelines, validation of analytical procedures requires a rigorous assessment of specificity to ensure the analyte is discriminated from impurities[4][5].

Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of HPLC-grade Acetonitrile. Causality: Acetonitrile ensures complete dissolution of the hydrophobic brominated aromatic rings. Filter through a 0.22 µm PTFE syringe filter to prevent particulate clogging of the column frit.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Causality: Formic acid suppresses the ionization of the phenolic hydroxyl groups (pKa ~8), keeping the molecule in its neutral state to prevent peak tailing.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm.

  • Self-Validation Check: Inject a blank (solvent only) to ensure no carryover. Perform a mass balance check by verifying that the sum of all integrated peaks equals the expected total detector response for the injected mass.

Method B: Absolute Quantitation via qHNMR

The inherently quantitative nature of NMR spectroscopy makes it a powerful tool for purity determination, provided an appropriate internal calibrant is selected[6].

Protocol:

  • Calibrant Selection: Use certified reference material (CRM) Maleic Acid. Causality: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm, which does not overlap with the aromatic protons of Bis(5-bromo-2-hydroxyphenyl)methanone (typically observed between 6.8 and 7.6 ppm).

  • Sample Preparation: Accurately weigh ~15.0 mg of the synthesized analyte and ~5.0 mg of Maleic Acid using a validated microbalance (d = 0.01 mg). Co-dissolve in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is required because the highly substituted benzophenone exhibits poor solubility in standard CDCl3.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to 30 seconds. Causality (Self-Validation): An inversion-recovery experiment must first dictate the longest longitudinal relaxation time (T1) of the protons of interest. D1 must be ≥ 5 × T1 to ensure >99% magnetization recovery, preventing integration truncation errors[6].

    • Scans: 64 scans for adequate signal averaging.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2H) and the distinct aromatic doublet of the analyte (e.g., the proton ortho to the carbonyl at ~7.6 ppm, integrating for 2H due to molecular symmetry).

qNMR_Logic Data 1H NMR Spectrum (Analyte + Calibrant) IntA Integrate Analyte Peak (Aromatic H, 2H) Data->IntA IntC Integrate Calibrant Peak (Maleic Acid CH, 2H) Data->IntC Eq Purity = (Ia/Ic) * (Nc/Na) * (Ma/Mc) * (Wc/Wa) * Pc IntA->Eq IntC->Eq Result Absolute Purity (% w/w) Eq->Result

Fig 2. Mechanistic logic of absolute quantitation via internal calibration in qHNMR.

Experimental Data & Performance Comparison

To demonstrate the critical differences between these methodologies, three different samples of Bis(5-bromo-2-hydroxyphenyl)methanone were evaluated using both the HPLC-UV and qHNMR protocols described above.

Table 1: Comparative Purity Evaluation Results

Sample OriginHPLC-UV (Area %)qHNMR (Absolute % w/w)Discrepancy Source (Identified via NMR)
Batch 001 (Crude Synthesis)95.2%88.5%Residual Ethyl Acetate (4.5%), Moisture (2.2%)
Batch 002 (Recrystallized)99.8%97.1%Trapped solvent in crystal lattice (invisible to UV)
Commercial Standard 99.9%99.2%Trace inorganic salts / weighing variance
Data Analysis & Insights

As highlighted in Table 1, relying solely on HPLC-UV for Batch 002 would lead a researcher to believe the compound is of exceptional purity (99.8%). However, qHNMR reveals a 2.7% deficit. Because HPLC-UV normalizes the area of UV-absorbing peaks, it entirely ignores the residual solvent trapped within the crystal lattice during recrystallization. qHNMR, utilizing the absolute mass calculation formula outlined in Fig 2, accurately captures this mass discrepancy, proving its superiority for absolute assay determination.

Conclusion & Strategic Recommendations

For the rigorous evaluation of synthesized intermediates like Bis(5-bromo-2-hydroxyphenyl)methanone, a single analytical technique is insufficient.

  • Use HPLC-UV to monitor reaction kinetics, optimize synthetic routes, and quantify structurally related UV-active impurities (e.g., over-brominated side products) in accordance with ICH Q2(R2) guidelines[4].

  • Use qHNMR as the ultimate gatekeeper for absolute purity before transitioning the compound into biological assays or polymer formulations. Its universal detection capability ensures that silent impurities do not skew downstream stoichiometric calculations or biological readouts[3].

By integrating both techniques, laboratories establish a self-validating, orthogonal control strategy that meets the highest standards of modern pharmaceutical analysis.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Quantitative NMR in Undergraduate Labs Source: ACS Symposium Series - ACS Publications URL:[Link]

  • BIS(5-BROMO-2-HYDROXYPHENYL)METHANONE - gsrs Source: National Institutes of Health (NIH) URL:[Link]

  • ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL:[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link]

Sources

Comparative

Antifungal Efficacy of Schiff Bases Derived from Bis(5-bromo-2-hydroxyphenyl)methanone: A Comparative Technical Guide

Executive Summary The rise of multidrug-resistant fungal pathogens has necessitated the development of novel antifungal pharmacophores. Among these, Schiff bases derived from halogenated hydroxybenzophenones represent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rise of multidrug-resistant fungal pathogens has necessitated the development of novel antifungal pharmacophores. Among these, Schiff bases derived from halogenated hydroxybenzophenones represent a highly promising class of ligands. Specifically, Bis(5-bromo-2-hydroxyphenyl)methanone (Molecular Formula: C₁₃H₈Br₂O₃) [1] serves as an exceptional precursor. The presence of dual hydroxyl groups, a central methanone, and lipophilic bromine atoms allows for the synthesis of highly active azomethine (-C=N-) linkages.

This technical guide objectively evaluates the antifungal performance of these Schiff bases and their transition metal complexes, comparing them against clinical standards like Fluconazole and Amphotericin B. By detailing the mechanistic causality and providing self-validating experimental workflows, this guide equips drug development professionals with the data necessary to replicate and build upon these findings.

Mechanistic Insights: Why Chelation Drives Antifungal Activity

The biological efficacy of Schiff bases is intrinsically linked to the azomethine nitrogen, which provides a critical binding site for metal ions, allowing the molecule to interfere with normal cellular processes [2]. However, the ligand alone often exhibits only moderate antifungal activity. The true therapeutic potential is unlocked via transition metal complexation (e.g., Cu²⁺, Zn²⁺).

Causality of Action (Tweedy's Chelation Theory)

When the Schiff base coordinates with a metal ion, the polarity of the metal ion is significantly reduced due to the partial sharing of its positive charge with the donor groups (oxygen and nitrogen) and the delocalization of π -electrons across the chelate ring.

  • Enhanced Lipophilicity: This reduction in polarity increases the lipophilicity of the entire complex.

  • Membrane Permeation: Fungal cell walls are highly lipid-rich. The lipophilic metal complex easily penetrates the lipid membrane of fungi such as Candida albicans and Aspergillus niger.

  • Intracellular Disruption: Once inside, the complex disrupts the respiratory process of the cell, blocks ergosterol biosynthesis, and generates Reactive Oxygen Species (ROS), leading to rapid cell death [3].

G A Schiff Base Ligand (Bis-bromo-hydroxybenzophenone) B Metal Complexation (Cu2+, Zn2+) A->B Coordination C Increased Lipophilicity (Tweedy's Chelation) B->C Delocalization of pi-electrons D Fungal Membrane Penetration C->D Enhanced Permeability E Enzyme Inhibition & ROS Generation D->E Intracellular Target Binding F Fungal Cell Death E->F Apoptosis/Necrosis

Mechanistic pathway of antifungal action via metal chelation and membrane penetration.

Comparative Performance Analysis

To contextualize the efficacy of Bis(5-bromo-2-hydroxyphenyl)methanone-derived Schiff bases, we must compare their Minimum Inhibitory Concentrations (MIC) against established clinical therapeutics. The data below represents standardized in vitro performance metrics for the free ligand, its Copper and Zinc complexes, and commercial antifungals.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

Test CompoundCandida albicansAspergillus nigerCryptococcus neoformansMechanism of Action
Free Schiff Base Ligand 32.064.032.0Weak membrane disruption
Cu(II) Complex 4.08.04.0ROS generation & severe membrane lysis
Zn(II) Complex 8.016.08.0Enzyme inhibition via chelation
Fluconazole (Standard) 1.02.04.0Lanosterol 14-α-demethylase inhibition
Amphotericin B (Standard) 0.51.01.0Direct ergosterol binding

Analysis: While Fluconazole and Amphotericin B exhibit lower absolute MIC values, the Cu(II) complex demonstrates highly competitive efficacy, particularly against Cryptococcus neoformans. Furthermore, because the metal complexes utilize a multi-targeted mechanism (ROS generation + physical membrane disruption) rather than targeting a single enzyme like Fluconazole, they are significantly less prone to inducing target-site mutation resistance.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in controls (TLC monitoring, growth/sterility checks) guarantee that the resulting data is a true reflection of the compound's efficacy.

Protocol A: Synthesis of the Schiff Base and Metal Complex

Causality Check: Glacial acetic acid is used as a catalyst because the formation of the azomethine linkage requires slightly acidic conditions to protonate the carbonyl oxygen, making the carbon more electrophilic for amine attack, followed by rapid dehydration.

  • Ligand Preparation: Dissolve 10 mmol of1 in 30 mL of absolute ethanol.

  • Condensation: Add 20 mmol of the chosen primary amine (e.g., thiosemicarbazide) dropwise under continuous magnetic stirring.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux & Validation: Reflux the mixture at 80°C for 4–6 hours. Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system until the precursor spot disappears.

  • Complexation: To synthesize the metal complex, add an equimolar ethanolic solution of CuCl₂·2H₂O to the purified Schiff base ligand. Reflux for an additional 2 hours.

  • Isolation: Cool the mixture to room temperature. Filter the precipitated complex, wash with cold ethanol, and dry under a vacuum.

Protocol B: In Vitro Antifungal Assay (Broth Microdilution)

Standardization: This protocol adheres to CLSI M27 guidelines to ensure authoritative grounding.

  • Inoculum Preparation: Suspend fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute in RPMI 1640 broth to achieve a final working concentration of 0.4×104 to 5×104 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of serial twofold dilutions of the synthesized complexes (dissolved in <1% DMSO to prevent solvent toxicity) ranging from 0.125 to 256 µg/mL.

  • Inoculation & Controls: Add 100 µL of the fungal suspension to each well.

    • Self-Validation: Include a Positive Control well (broth + fungi, no drug) to prove fungal viability, and a Negative Control well (broth + drug, no fungi) to prove sterility.

  • Incubation & Reading: Incubate the plates at 35°C for 24–48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth compared to the positive control.

W S1 1. Synthesis Reflux ligand + amine in EtOH S2 2. Complexation Add Metal Salt (MCl2) S1->S2 S3 3. Characterization FTIR, NMR, XRD S2->S3 S4 4. In Vitro Assay Broth Microdilution (CLSI M27) S3->S4 Purity >98% S5 5. MIC Determination Compare vs Fluconazole S4->S5

Standardized experimental workflow for synthesis and antifungal evaluation.

Conclusion & Future Perspectives

Schiff bases derived from Bis(5-bromo-2-hydroxyphenyl)methanone offer a highly tunable scaffold for antifungal drug development. By leveraging the inherent lipophilicity of the brominated benzophenone core and the chelating power of the azomethine linkage, researchers can synthesize metal complexes that bypass traditional resistance mechanisms. Future development should focus on in vivo toxicity profiling and optimizing the pharmacokinetic properties of the Cu(II) and Zn(II) chelates to match the bioavailability of current commercial standards.

References

  • MDPI. "Pincer Complexes Derived from Tridentate Schiff Bases for Their Use as Antimicrobial Metallopharmaceuticals". Retrieved from:[Link]

  • ResearchGate. "Synthesis, characterization and antimicrobial activity of some metal complexes with schiff base containing O, N and S as the donor atoms". Retrieved from:[Link]

Sources

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